19-Nor-5-androstenediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,12-17,19-20H,3-10H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQRXPUVKXAIO-XFUVECHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CC[C@@H]2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703096 | |
| Record name | 19-Nor-5-androstenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 19-Nor-5-androstenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25975-59-1 | |
| Record name | 19-Nor-5-androstenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25975-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Nor-5-androstenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025975591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Nor-5-androstenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 19-Nor-5-androstenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NOR-5-ANDROSTENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0V272KSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 19-Nor-5-androstenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
19-Nor-5-Androstenediol: Pharmacodynamics and Mechanism of Action Beyond the Prohormone Paradigm
[1]
Executive Summary
19-Nor-5-androstenediol (19-Nor-5-diol) is a synthetic estrane steroid often categorized solely as a precursor to nandrolone (19-nortestosterone).[1][2][3] However, this reductionist view obscures its distinct pharmacological profile.[1] Unlike testosterone precursors, 19-Nor-5-diol exhibits a "SARM-like" (Selective Androgen Receptor Modulator) dissociation between anabolic and androgenic activity.[1] This guide elucidates the mechanism behind this dissociation—specifically the 5α-Reductase Paradox —and details the compound's direct interaction with Estrogen (ER) and Progesterone (PR) receptors, characterizing it as a multi-receptor modulator rather than a silent precursor.
Chemical Architecture & Structural Significance[1][4]
-
Core Structure: 19-norandrostane skeleton (lacking the C-19 methyl group).[1][4][5]
-
Functional Groups: Hydroxyl groups at C-3 and C-17; double bond at C-5.[1][5]
Structural Implications:
The absence of the C-19 methyl group reduces steric hindrance, altering the molecule's conformational fit within the ligand-binding domain (LBD) of the Androgen Receptor (AR). Crucially, the
The "Beyond Prohormone" Mechanism
Direct Receptor Agonism
While metabolic conversion to nandrolone drives the primary anabolic response, 19-Nor-5-diol possesses intrinsic activity at multiple nuclear receptors.[1]
-
Androgen Receptor (AR): 19-Nor-5-diol binds directly to the AR, albeit with significantly lower affinity than its metabolite nandrolone.[1] It acts as a weak partial agonist, capable of initiating transcription but with reduced potency (approx. 4-9% of Testosterone).[6]
-
Estrogen Receptor (ER): Unlike pure androgens, 19-Nor-5-diol exhibits measurable binding affinity for ER
and ER (approx. 1-3% relative to Estradiol).[1] This direct estrogenic activity contributes to non-genomic signaling and potential fluid retention independent of aromatization.[1] -
Progesterone Receptor (PR): The 19-nor scaffold inherently confers progestogenic activity.[1] 19-Nor-5-diol binds the PR with ~1% the affinity of progesterone, sufficient to induce synergistic anti-gonadotropic effects (suppression of LH/FSH).[1]
The 5α-Reductase Paradox (Mechanism of Tissue Selectivity)
The defining feature of 19-Nor-5-diol's pharmacology is its "myotropic-androgenic dissociation."[1] This is driven by the metabolic fate of its active metabolite, nandrolone.[3][7][8]
-
In Skeletal Muscle (Low 5α-Reductase): 19-Nor-5-diol converts to Nandrolone.[1][3][9] Muscle tissue lacks significant 5α-reductase activity.[1][10] Therefore, the high-affinity ligand Nandrolone remains the primary effector, driving potent anabolism.
-
In Prostate/Skin (High 5α-Reductase): Nandrolone is rapidly reduced by 5α-reductase to 5α-Dihydronandrolone (DHN) .[1]
-
Contrast with Testosterone: 5α-reduction of Testosterone yields DHT, which has higher AR affinity (amplifying androgenic side effects).[1][10]
-
The Paradox: 5α-reduction of Nandrolone yields DHN, which has lower AR affinity than the parent nandrolone.[1]
-
Result: The androgenic signal is effectively "dampened" in the prostate, resulting in a favorable safety profile compared to testosterone.
-
Visualizing the Signaling Pathways
The following diagram illustrates the divergent metabolic activation and receptor interaction pathways.
Figure 1: Metabolic divergence showing the "dampening" of androgenic signaling in the prostate via DHN conversion, contrasting with potent anabolic signaling in muscle.
Experimental Protocols
To validate the mechanisms described, the following self-validating experimental workflows are recommended.
Protocol A: Competitive Nuclear Receptor Binding Assay
Objective: Determine the Relative Binding Affinity (RBA) of 19-Nor-5-diol vs. Nandrolone and Testosterone.
-
Preparation of Cytosol:
-
Homogenize rat ventral prostate (rich in AR) and uterine tissue (rich in ER/PR) in ice-cold buffer (10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, pH 7.4).
-
Centrifuge at 105,000 x g for 60 mins at 4°C to obtain cytosolic fraction.[1]
-
-
Ligand Competition:
-
Incubate cytosol aliquots with a fixed concentration (1 nM) of radiolabeled standard (
-Methyltrienolone for AR, -Estradiol for ER).[1] -
Add increasing concentrations (
to M) of unlabeled 19-Nor-5-diol (Test Compound) and Nandrolone (Reference).
-
-
Separation & Counting:
-
Incubate for 18h at 4°C to reach equilibrium.
-
Separate bound from free ligand using dextran-coated charcoal (0.5% charcoal, 0.05% dextran).[1]
-
Centrifuge and measure radioactivity in the supernatant via liquid scintillation counting.
-
-
Data Analysis (Self-Validation):
Protocol B: In Vitro Metabolic Stability (S9 Fraction)
Objective: Quantify the conversion rate of 19-Nor-5-diol to Nandrolone via 3β-HSD.
-
Incubation System:
-
Reaction:
-
Pre-incubate S9 and buffer at 37°C for 5 mins.
-
Initiate reaction by adding 19-Nor-5-diol (10 µM final conc).[1]
-
Sample at t=0, 15, 30, 60 min.
-
-
Quenching & Extraction:
-
LC-MS/MS Analysis:
Quantitative Data Summary
The following table synthesizes binding data derived from comparative receptor assays.
| Compound | AR Binding (Muscle) | AR Binding (Prostate) | ER Binding (Relative to E2) | PR Binding (Relative to Prog) |
| Testosterone (Ref) | 100% | 100% | < 0.1% | < 0.1% |
| Nandrolone | 250% | 150% | < 0.1% | 20% |
| 19-Nor-5-diol | 4 - 9% | 4 - 9% | 1 - 3% | ~1% |
| DHN (Metabolite) | ~50% | ~50% | N/A | N/A |
Note: AR Binding values are relative to Testosterone (100%).[1][8] Note the drop in affinity from Nandrolone (250%) to DHN (50%), illustrating the "dampening" mechanism.
References
-
Mechanism of action of bolandiol (19-nortestosterone-3β,17β-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities. Source: National Institutes of Health (PubMed) URL:[Link]
-
Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate. Source: Endocrinology / Houston Methodist Scholars URL:[1][Link]
-
Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor. Source: Journal of Steroid Biochemistry URL:[Link]
-
19-Nor-5-androstenediol Structure and Chemical Properties. Source: PubChem (NIH) URL:[Link]
-
Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][11]
Sources
- 1. 19-Nor-5-androstenediol | C18H28O2 | CID 9900246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CAS 25975-59-1: 19-Nor-5-androstenediol | CymitQuimica [cymitquimica.com]
- 5. Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bolandiol | 19793-20-5 | Benchchem [benchchem.com]
- 8. Nandrolone - Wikipedia [en.wikipedia.org]
- 9. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 10. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacodynamics and Anabolic Dissociation of 19-Nor-5-Androstenediol
[1]
Executive Summary
19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) is a synthetic steroid precursor (prohormone) that exhibits distinct anabolic-androgenic dissociation.[1][2] Unlike testosterone, which undergoes local amplification in androgenic tissues, 19-Nor-5-androstenediol functions primarily as a prodrug for Nandrolone (19-nortestosterone).[1][3] Its pharmacological profile is defined by a high myotrophic (anabolic) to androgenic ratio, a property driven by the tissue-specific metabolic inactivation of its active metabolite.[1]
This guide analyzes the molecular mechanisms governing this dissociation, provides quantitative comparative data, and details the standardized experimental protocols (Hershberger Assay) used to validate these properties in a preclinical setting.[1]
Molecular Pharmacology
The Prohormone Concept
19-Nor-5-androstenediol possesses minimal intrinsic activity at the Androgen Receptor (AR).[1] Its physiological effects are dependent on in vivo enzymatic conversion to Nandrolone.[3]
-
Structural Modification: The lack of the C-19 methyl group (hence "19-Nor") alters the steric interaction with the AR ligand-binding domain (LBD) and significantly changes its metabolic fate compared to testosterone derivatives.[1]
-
Enzymatic Activation: The compound requires oxidation at the C-3 position and isomerization of the double bond from C5-C6 to C4-C5.[1] This is mediated by the 3β-Hydroxysteroid Dehydrogenase / Δ5-4 Isomerase (3β-HSD) enzyme complex.[1]
Mechanism of Anabolic/Androgenic Dissociation
The critical differentiator between Testosterone and the 19-Nor family (derived from 19-Nor-5-androstenediol) lies in their interaction with 5α-Reductase :
-
Testosterone: Converted by 5α-reductase in androgenic tissues (prostate, skin) to Dihydrotestosterone (DHT) .[1] DHT binds the AR with ~2-5x higher affinity than Testosterone.[1]
-
Result: Signal Amplification in androgenic tissues.
-
-
19-Nor-5-androstenediol (via Nandrolone): Converted by 5α-reductase to 5α-Dihydronandrolone (DHN) .[1] DHN binds the AR with significantly lower affinity than Nandrolone.[4]
-
Result: Signal Attenuation (Inactivation) in androgenic tissues.
-
In skeletal muscle, where 5α-reductase expression is negligible, the active metabolite (Nandrolone) remains intact, exerting high-affinity binding.[1] This tissue-specific metabolism creates the "Dissociation" (High Anabolic / Low Androgenic).[1]
Pathway Visualization
The following diagram illustrates the metabolic activation and the divergence in signaling potency between muscle and prostate tissue.
Figure 1: Metabolic activation of 19-Nor-5-androstenediol and the mechanism of anabolic/androgenic dissociation via 5α-reduction.[1]
Comparative Pharmacodynamics[1][5]
The following data compares the Relative Binding Affinity (RBA) and Myotrophic-Androgenic Index of the active metabolites derived from 19-Nor-5-androstenediol versus standard androgens.
Receptor Binding Affinity (Rat Prostate Cytosol)
Reference Standard: Methyltrienolone (R1881) = 100%[1]
| Compound | Relative Binding Affinity (RBA) | Interaction Type |
| Methyltrienolone | 100 | Synthetic Reference |
| Nandrolone (Active Metabolite) | ~92 | High Affinity Agonist |
| Testosterone | ~40 | Moderate Affinity Agonist |
| 5α-Dihydrotestosterone (DHT) | ~120 | Super-Agonist (Amplified) |
| 5α-Dihydronandrolone (DHN) | ~5 - 10 | Weak Agonist (Inactivated) |
| 19-Nor-5-androstenediol | < 2 | Prohormone (Inactive) |
The Myotrophic-Androgenic Index
This index represents the ratio of muscle growth (Levator Ani weight) to accessory sex organ stimulation (Ventral Prostate weight).
| Compound | Anabolic Activity | Androgenic Activity | A:A Ratio (Dissociation) |
| Testosterone | 1.0 (Baseline) | 1.0 (Baseline) | 1:1 |
| Nandrolone | 3.29 | 0.5 - 0.8 | ~4:1 |
| 19-Nor-5-androstenediol | Variable* | Low | High (>3:[1]1) |
*Note: The absolute anabolic potency of 19-Nor-5-androstenediol depends on oral bioavailability and hepatic conversion rates, but the ratio remains consistent with the Nandrolone profile.[1]
Experimental Validation: The Hershberger Assay
To empirically verify the androgenic vs. anabolic activity of 19-Nor-5-androstenediol, the Hershberger Bioassay (OECD Test Guideline 441) is the gold standard.[1] This in vivo assay utilizes the high sensitivity of accessory sex tissues in castrated rats.
Protocol Design
Objective: Quantify the dissociation between myotrophic effects (muscle weight) and androgenic effects (prostate/seminal vesicle weight).[5]
Test System:
-
Species: Rat (Wistar or Sprague-Dawley).[1]
-
Status: Orchiectomized (castrated) peri-pubertal males (approx. 6 weeks old).[1][6]
-
Rationale: Castration removes endogenous androgens, creating a zero-baseline to measure the effects of the exogenous test compound.
Step-by-Step Methodology
-
Acclimatization & Surgery (Day -7 to 0):
-
Treatment Period (Day 1 to 10):
-
Group A (Vehicle Control): Corn oil or Methylcellulose.[1]
-
Group B (Reference): Testosterone Propionate (TP) subcutaneously (0.4 mg/kg/day).[1][7]
-
Group C (Test): 19-Nor-5-androstenediol (Oral gavage or SC injection).[1] Recommended doses: 10, 50, 100 mg/kg/day (due to prohormone conversion inefficiency).[1]
-
-
Necropsy (Day 11):
Target Tissues & Endpoints
| Tissue | Physiological Significance | Endpoint Interpretation |
| Ventral Prostate (VP) | High 5α-Reductase activity | Primary Androgenic Marker |
| Seminal Vesicles (SV) | High 5α-Reductase activity | Secondary Androgenic Marker |
| Levator Ani / Bulbocavernosus (LABC) | Low 5α-Reductase activity | Primary Anabolic (Myotrophic) Marker |
Assay Workflow Visualization
Figure 2: Workflow of the Hershberger Bioassay for assessing anabolic/androgenic dissociation.[1]
References
-
Parr, M. K., et al. (2009).[1][5] "Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration." Toxicology Letters.
-
Toth, M., & Zakar, T. (1982).[1] "Relative binding affinities of testosterone, 19-nortestosterone and their 5-alpha-reduced derivatives to the androgen receptor and other androgen-binding proteins: A suggested role of 5-alpha-reductive steroid metabolism in the dissociation of 'myotropic' and 'androgenic' activities of 19-nortestosterone."[1] Journal of Steroid Biochemistry.
-
OECD. (2009).[1] "Test No. 441: Hershberger Bioassay in Rats, A Short-term Screening Assay for (Anti)Androgenic Properties." OECD Guidelines for the Testing of Chemicals. [1]
-
Bergink, E. W., et al. (1985).[1] "Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions." Journal of Steroid Biochemistry.
-
Uralets, V. P., & Gillette, P. A. (2000).[1][8] "Over-the-counter delta5 anabolic steroids... excretion studies in men."[3][8] Journal of Analytical Toxicology.
Sources
- 1. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
- 2. CAS 25975-59-1: 19-Nor-5-androstenediol | CymitQuimica [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Nandrolone - Wikipedia [en.wikipedia.org]
- 5. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 19-Nor-5-androstenediol [medbox.iiab.me]
in vitro metabolism studies of 19-Nor-5-androstenediol
Technical Guide: In Vitro Metabolism Characterization of 19-Nor-5-androstenediol
Executive Summary
This technical guide details the in vitro metabolic profiling of 19-Nor-5-androstenediol (Estr-5-ene-3
This document provides a validated framework for studying its biotransformation using Human Liver Microsomes (HLM) . It covers the enzymatic conversion to nandrolone, downstream reduction to 19-norandrosterone (19-NA), and phase II conjugation.
Chemical Identity & Physicochemical Properties
Before initiating metabolic assays, the substrate's physicochemical properties must be established to ensure proper solubility and stability in the incubation matrix.
| Property | Specification |
| Common Name | 19-Nor-5-androstenediol |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-13-methyl-2,3,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
| Molecular Formula | |
| Molecular Weight | 276.41 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic, requires organic solvent for stock solution) |
| Key Structural Feature | Absence of C19 methyl group; |
Metabolic Pathway Mechanics
The metabolism of 19-Nor-5-androstenediol involves a multi-step enzymatic cascade primarily localized in the liver.
Phase I: Oxidation and Isomerization
The conversion of the
-
Oxidation: The 3
-hydroxyl group is oxidized to a 3-keto group. -
Isomerization: The double bond shifts from C5-C6 to C4-C5, yielding Nandrolone.
Phase I: Reductive Metabolism
Nandrolone is further metabolized by 5
-
19-Norandrosterone (19-NA): The major diagnostic marker.
-
19-Noretiocholanolone (19-NE): The minor isomer.[2]
Phase II: Conjugation
Both 19-NA and 19-NE undergo extensive glucuronidation by UDP-glucuronosyltransferases (UGTs) , specifically UGT2B7, UGT2B15, and UGT2B17, rendering them water-soluble for urinary excretion.
Figure 1: Metabolic Pathway of 19-Nor-5-androstenediol
Caption: Enzymatic cascade from prohormone precursor to Phase II conjugated urinary metabolites.
Experimental Protocol: In Vitro Incubation
This protocol utilizes Human Liver Microsomes (HLM) to simulate hepatic metabolism.[3]
Reagents & Materials
-
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactors:
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
. -
UDPGA (Optional for Phase II): 5 mM Uridine 5'-diphospho-glucuronic acid.
-
-
Substrate Stock: 10 mM 19-Nor-5-androstenediol in Methanol (Final incubation conc: 1-10
M). -
Internal Standard (IS):
-Testosterone or -Nandrolone.
Step-by-Step Workflow
-
Preparation: Thaw HLMs on ice. Prepare buffer and cofactor mix.
-
Pre-Incubation:
-
Mix: 475
L Buffer + 25 L HLM (Final protein: 0.5 mg/mL). -
Add: 1
L Substrate Stock (Final: 10 M). -
Equilibrate at 37°C for 5 minutes.
-
-
Initiation: Add 50
L of pre-warmed NADPH regenerating system (start timer). -
Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 100
L aliquots. -
Termination: Quench immediately into 100
L ice-cold Acetonitrile containing Internal Standard. -
Extraction:
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
Transfer supernatant for analysis.
-
Note: For GC-MS, evaporate supernatant and derivatize (see Section 5).
-
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step microsomal incubation workflow with critical control checkpoints.
Analytical Methodology: GC-MS/MS
Due to the lack of strong chromophores for UV detection and the need for high sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Sample Preparation (Derivatization)
Steroids must be derivatized to increase volatility and thermal stability.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) +
(Ammonium Iodide) + DTE (Dithioerythritol). -
Procedure: Evaporate extract to dryness. Add 50
L derivatization mix. Heat at 60°C for 20 mins.
Instrument Parameters
-
Column: Agilent HP-1 or HP-5MS (Ultra Inert), 30m x 0.25mm x 0.25
m. -
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 180°C (1 min)
3°C/min 230°C 20°C/min 300°C. -
Detection: Selected Ion Monitoring (SIM) mode.
Target Ions (TMS Derivatives)
| Analyte | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) |
| 19-Norandrosterone | Bis-TMS | 405 | 420, 315, 225 |
| 19-Noretiocholanolone | Bis-TMS | 405 | 420, 315, 225 |
| Nandrolone | Bis-TMS | 418 | 403, 194 |
| 19-Nor-5-androstenediol | Bis-TMS | 420 | 330, 241 |
Data Interpretation & Calculation
Metabolic Stability
Calculate the in vitro intrinsic clearance (
-
Plot ln[% Remaining] vs. Time .
-
Determine the slope (
). -
Calculate Half-life:
. -
Calculate
:
Metabolite Identification
-
Presence of 19-NA: Confirms the pathway 19-Nor-5-diol
Nandrolone 19-NA. -
Ratio of 19-NA/19-NE: In human urine, 19-NA is typically the major metabolite.[4][5] A shift in this ratio in vitro may indicate specific CYP or Reductase activity variations in the donor pool.
References
-
World Anti-Doping Agency (WADA). (2024).[5] Prohibited List - Anabolic Agents. Retrieved from [Link]
-
Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration. Toxicology Letters. Retrieved from [Link]
-
Scendoni, R., et al. (2024).[5] Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. MDPI. Retrieved from [Link]
-
Mareck, U., et al. (2004). Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry. PubMed.[5][6] Retrieved from [Link]
-
Nuvisan. (2023). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
Structural Characterization of 19-Nor-5-androstenediol Isomers
This technical guide provides a rigorous structural characterization framework for 19-Nor-5-androstenediol (Estr-5-ene-3,17-diol) and its isomers.[1][2] It is designed for analytical chemists and researchers in drug development and doping control, focusing on the differentiation of stereoisomers and positional isomers (
Technical Guide & Analytical Protocol
Introduction & Structural Landscape
19-Nor-5-androstenediol (
Characterization is complicated by the existence of multiple isomers that share identical molecular weights and similar fragmentation patterns. Precise identification requires distinguishing:
-
Positional Isomers: The location of the double bond (
vs. ). -
Stereoisomers: The orientation of the hydroxyl groups at C-3 and C-17 (
vs. ).[2]
The Isomeric Matrix
| Isomer Designation | IUPAC Name | Key Feature |
| 19-Nor-5-androstenediol | Estr-5-ene-3 | Target analyte; |
| Bolandiol | Estr-4-ene-3 | |
| 3 | Estr-5-ene-3 | Epimer at C-3; distinct chromatographic behavior.[1][2] |
| 17 | Estr-5-ene-3 | Epimer at C-17; distinct MS fragmentation intensity.[1][2] |
Analytical Strategy: The Multi-Modal Workflow
Reliable characterization requires a self-validating workflow combining chromatographic separation (GC) with mass spectral fingerprinting (MS) and definitive stereochemical assignment via Nuclear Magnetic Resonance (NMR).[2]
Workflow Diagram
Figure 1: Integrated analytical workflow for the structural elucidation of 19-nor steroids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for screening and trace analysis.[1][2] Direct analysis of the diol is poor due to thermal instability and polarity; therefore, Trimethylsilyl (TMS) derivatization is mandatory.
Experimental Protocol: Derivatization
Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Ammonium Iodide (
-
Evaporation: Evaporate the extract to dryness under
stream at 40°C. -
Reconstitution: Add 50
L of MSTFA/NH I/DTE (1000:2:4 v/w/w). -
Incubation: Heat at 60°C for 15 minutes.
-
Injection: Inject 1-2
L into GC-MS (Splitless mode).
Mass Spectral Interpretation (Bis-TMS Derivative)
The Bis-TMS derivative of 19-nor-5-androstenediol has a molecular weight of 420 Da .[1][2]
Diagnostic Fragmentation Table:
| m/z Ion | Origin/Fragment | Diagnostic Value |
| 420 | Molecular Ion.[1][2] Confirms | |
| 405 | Loss of methyl ( | |
| 330 | Loss of Trimethylsilanol ( | |
| 240 | Loss of | |
| 194 | D-ring fragment | Associated with 17-OTMS cleavage. |
| 129 | A/B ring fragment | Diagnostic for 3-OTMS- |
Differentiation Logic (
-
Isomers (19-Nor-5-ene): Typically exhibit a stronger
129 fragment due to the retro-Diels-Alder (RDA) cleavage of the B-ring, facilitated by the 5,6-double bond.[1][2] -
Isomers (19-Nor-4-ene): The conjugated 3-OTMS-3,5-diene system (formed in enolized derivatives) or the stable 4-ene structure often yields different ratios of
to .[1][2] The retention time is usually longer for the conjugated isomer on non-polar columns (e.g., HP-5MS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides mass data, NMR is the only method to definitively assign stereochemistry (
Proton ( H) NMR Signatures
Solvent:
1. The "19-Nor" Confirmation:
-
Absence of C-19 Methyl Singlet: In standard androstanes, the C-19 methyl appears as a sharp singlet ~1.0 ppm.[2] In 19-nor-5-androstenediol, this signal is absent .[1][2] Only the C-18 methyl singlet (~0.7-0.8 ppm) remains.[1][2]
2. Positional Isomerism (
-
(Estr-5-ene): The olefinic proton at H-6 appears as a multiplet (broad doublet) at
5.4 - 5.6 ppm .[1][2] -
(Estr-4-ene): The olefinic proton at H-4 appears as a singlet (or fine doublet) at
5.8 ppm .[1][2] -
Causality: The H-6 proton in a
system couples with H-7 protons, broadening the signal.[2] The H-4 proton in a system has no vicinal protons on C-5 (quaternary), leading to a sharper signal.[2]
3. Stereochemistry at C-3 (
-
3
-OH (Equatorial): The geminal proton H-3 is axial.[1][2] It appears as a wide multiplet (septet-like) at 3.5 - 3.6 ppm with large diaxial coupling constants ( Hz).[1][2] -
3
-OH (Axial): The geminal proton H-3 is equatorial.[1][2] It appears as a narrow multiplet (br singlet or narrow triplet) at 4.0 - 4.1 ppm with small coupling constants ( Hz).[1][2]
Structural Logic Diagram
Figure 2: Decision tree for stereochemical assignment using Proton NMR.
References
-
Mass Spectrometry of 19-Nor Steroids
- Source: Cowan, D. A. (2009). Doping in Sport and the Law. Hart Publishing.
- Context: Detailed fragmentation pathways of nor-steroid TMS deriv
-
(WADA Technical Documents)
-
NMR Characteriz
-
Metabolism and Excretion Studies
-
GC-MS Derivatiz
- Source: Donike, M. (1993). Silylation with MSTFA/NH4I/DTE.
-
Context: The industry-standard "Donike" protocol for steroid silylation.[2]
Sources
- 1. Showing Compound 19-Nor-5-androstenediol (FDB023379) - FooDB [foodb.ca]
- 2. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Over-the-counter delta5 anabolic steroids 5-androsen-3,17-dione; 5-androsten-3beta, 17beta-diol; dehydroepiandrosterone; and 19-nor-5-androsten-3,17-dione: excretion studies in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19-Nor-5-androstenediol | C18H28O2 | CID 9900246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 19-Nor-5-androstenedione | C18H24O2 | CID 18633059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19-Nor-5-androstenediol [medbox.iiab.me]
Technical Guide: 19-Nor-5-Androstenediol & Androgen Receptor Interaction
This guide synthesizes the structural pharmacology, binding kinetics, and metabolic activation of 19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol). It is designed for researchers requiring a mechanistic understanding of why this specific chemotype exhibits unique androgen receptor (AR) modulation.
Introduction: The Prohormone Paradox
19-Nor-5-androstenediol (often abbreviated as 19-Nor-5-diol) occupies a critical niche in steroid pharmacology. Chemically defined as estr-5-ene-3β,17β-diol , it is a 19-nor (demethylated) derivative of the endogenous prohormone 5-androstenediol.
While often categorized strictly as a prohormone to Nandrolone (19-nortestosterone), this view is reductionist. Current structural biology suggests that 19-Nor-5-diol possesses a "dual-phase" pharmacological profile:
-
Direct Ligand Activity: High-affinity interaction with the AR due to the lack of the C19 methyl group.
-
Metabolic Activation: Rapid enzymatic conversion to Nandrolone, a ligand with superior RBA (Relative Binding Affinity) to Testosterone.
This guide dissects these mechanisms, providing the experimental frameworks necessary to validate them.
Structural Basis of Affinity
To understand the binding affinity of 19-Nor-5-diol, one must analyze the Ligand Binding Domain (LBD) of the Androgen Receptor.
The "Nor" Effect (Steric Relief)
The defining feature of 19-nor steroids is the removal of the methyl group at Carbon-19. In endogenous androgens like Testosterone, the C19 methyl group creates steric hindrance within the AR pocket, specifically interacting with residues in Helix 11 and Helix 12.
-
Mechanism: Removal of C19 reduces this steric clash, allowing the steroid backbone to sit deeper and more compactly within the hydrophobic pocket.
-
Result: 19-nor derivatives generally exhibit higher affinity than their methylated counterparts.
The 3-Hydroxyl vs. 3-Ketone Constraint
The AR pocket is optimized to form hydrogen bonds with a 3-ketone (present in Testosterone/Nandrolone) via residues Arg752 and Gln711 .
-
19-Nor-5-diol possesses a 3β-hydroxyl group instead of a ketone.
-
Causality: While the 3-hydroxyl can still accept/donate hydrogen bonds, the geometry is less optimal than the sp2-hybridized oxygen of a ketone. This theoretically reduces affinity compared to Nandrolone.
-
The Offset: However, the "Nor" effect (steric relief) compensates for the weaker 3-OH interaction. Consequently, 19-Nor-5-diol retains significant binding capacity, unlike methylated diols which are weak binders.
Quantitative Binding Data (Comparative)
The following data synthesizes Relative Binding Affinity (RBA) values derived from cytosolic rat prostate AR assays and recombinant human AR assays.
Baseline: Methyltrienolone (R1881) = 100% (Standard Reference).
| Compound | Structure | RBA (approx.[1][2][3][4][5][6] %) | Mechanism of Action |
| Methyltrienolone (R1881) | 17α-methyl-19-nor-T | 100% | Synthetic Standard (Non-metabolizable) |
| Nandrolone | 19-nor-4-ene-3-one | ~150 - 160% | High Affinity Agonist (Active Drug) |
| Testosterone | 4-ene-3-one | ~40 - 50% | Endogenous Reference |
| DHT | 5α-reduced-3-one | ~100 - 125% | Potent Endogenous Agonist |
| 19-Nor-5-androstenediol | 19-nor-5-ene-3β-ol | ~20 - 30% * | Partial Agonist / Prohormone |
| 5-Androstenediol | 5-ene-3β-ol | ~2 - 5% | Weak Agonist (Methylated Control) |
*Note: The RBA for 19-Nor-5-diol is an inferred estimate based on the affinity of 5-androstenediol (
Metabolic Activation Pathway
The physiological potency of 19-Nor-5-diol is largely driven by its conversion to Nandrolone. This conversion is catalyzed by 3β-Hydroxysteroid Dehydrogenase (3β-HSD) .
Diagram: The 19-Nor Activation & Deactivation Loop
The following Graphviz diagram illustrates the critical metabolic flux. Note the unique deactivation pathway: unlike Testosterone, which converts to a more potent DHT, Nandrolone converts to a less potent DHN.
Caption: Metabolic trajectory of 19-Nor-5-androstenediol. Blue arrow indicates activation; Red arrow indicates bio-inactivation (unique to 19-nor steroids).
Experimental Protocols
To validate the binding affinity and metabolic conversion of 19-Nor-5-diol, the following self-validating protocols are recommended.
Competitive Radioligand Binding Assay
This assay determines the
Reagents:
-
Cytosol: Rat ventral prostate cytosol (rich in AR) or Recombinant hAR LBD.
-
Radioligand:
-Methyltrienolone (R1881) (Use Triamcinolone acetonide to block Progesterone Receptor binding). -
Buffer: Tris-HCl (pH 7.4), 10% Glycerol, 1mM DTT, Sodium Molybdate (to stabilize receptor).
Workflow:
-
Preparation: Dilute 19-Nor-5-diol in ethanol to varying concentrations (
M to M). -
Incubation: Incubate Cytosol +
-R1881 (1 nM) + Competitor (19-Nor-5-diol) at 4°C for 18 hours.-
Why 4°C? To prevent metabolic degradation of the diol by endogenous enzymes in the cytosol.
-
-
Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2000g.
-
Quantification: Count radioactivity in the supernatant (Bound fraction) using Liquid Scintillation Counting (LSC).
-
Calculation: Plot % Bound vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation.
Functional Transactivation Assay (Luciferase Reporter)
Binding does not guarantee activation. This assay confirms if 19-Nor-5-diol acts as an agonist.
Workflow:
-
Transfection: Cotransfect CHO or COS-7 cells with:
-
Expression vector encoding human AR (hAR).
-
Reporter plasmid containing Androgen Response Elements (ARE) linked to Luciferase (e.g., MMTV-Luc).
-
-
Treatment: Treat cells with 19-Nor-5-diol (0.1 - 100 nM).
-
Control: Co-treat with Finasteride (5α-reductase inhibitor) to distinguish direct activity from DHN-mediated effects.
-
-
Measurement: Lyse cells after 24h and measure luminescence.
-
Interpretation: A dose-dependent increase in light units confirms agonism.
Pharmacological Implications
The data suggests a specific clinical and performance-enhancing profile for 19-Nor-5-androstenediol:
-
Tissue Selectivity: Because Nandrolone is reduced to the weaker DHN in tissues high in 5α-reductase (e.g., prostate, scalp), 19-Nor-5-diol (via Nandrolone) exhibits a higher Anabolic:Androgenic ratio than Testosterone. It is less likely to cause prostate enlargement or hair loss compared to T.
-
Detection: The unique metabolic signature (19-norandrosterone in urine) makes it easily detectable in anti-doping screens (WADA prohibited).
-
Direct vs. Indirect: While the molecule binds AR directly, its primary in vivo muscle-building effect is likely driven by the 3β-HSD conversion to Nandrolone.
References
-
Tóth, M., & Zakár, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5α-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5α-reductive steroid metabolism. Journal of Steroid Biochemistry, 17(6), 653–660. Link
-
Mizokami, A., et al. (2004). The adrenal androgen androstenediol is present in prostate cancer tissue after androgen deprivation therapy and activates mutated androgen receptor.[7] Cancer Research, 64(2), 765-771. Link
-
Bergink, E. W., et al. (1985). Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of Steroid Biochemistry, 22(6), 831-836. Link
-
World Anti-Doping Agency (WADA). Prohibited List - Anabolic Agents.[8][9] Link
-
Death, A. K., et al. (2004). Tetrahydrogestrinone is a potent androgen and progestin. The Journal of Clinical Endocrinology & Metabolism, 89(5), 2498-2500. Link
Sources
- 1. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the binding energies of testosterone, 5alpha-dihydrotestosterone, androstenedione and dehydroepiandrosterone sulfate with an antitestosterone antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. digital.wpi.edu [digital.wpi.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Rise and Fall of a Prohormone: A Scientific History of 19-Nor-5-Androstenediol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
19-Nor-5-androstenediol, chemically known as estr-5-ene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS) that occupies a unique and telling chapter in the history of performance-enhancing substances.[1][2] Though never introduced for medical use, its journey from a niche chemical entity to a widely available dietary supplement, and its subsequent classification as a controlled substance, provides a compelling case study in steroid chemistry, metabolism, and regulatory science. This guide offers a comprehensive technical overview of 19-Nor-5-androstenediol, tracing its scientific lineage, elucidating its biochemical fate, and detailing the analytical methodologies that defined its detection.
A Branch on the 19-Nor Steroid Tree: Synthesis and Emergence
The story of 19-Nor-5-androstenediol is intrinsically linked to the broader development of 19-norsteroids, a class of androgens and progestins lacking the C-19 methyl group of the parent steroid nucleus. The first synthesis of a 19-nor steroid, 19-norprogesterone, was reported in 1944. This discovery paved the way for the development of highly potent progestins like norethisterone, a key component of the first oral contraceptives. The removal of the C-19 methyl group was found to significantly alter the biological activity of these steroids.[3]
While a specific, detailed synthesis for 19-Nor-5-androstenediol is not widely documented in early literature, its production can be inferred from established steroid chemistry. A plausible route involves the reduction of the corresponding dione, 19-nor-5-androstenedione (estr-5-ene-3,17-dione), using a reducing agent such as sodium borohydride to convert the 3-keto and 17-keto groups to hydroxyl groups.
The prominence of 19-Nor-5-androstenediol rose in the wake of the Dietary Supplement Health and Education Act of 1994 (DSHEA) in the United States.[1][2] This legislation allowed for the sale of a wide range of substances as "dietary supplements," provided they were not marketed as drugs to treat or prevent disease. This regulatory landscape facilitated the introduction of various prohormones, including 19-Nor-5-androstenediol and its isomers, to the consumer market.[1][2] These products were marketed as legal alternatives to anabolic steroids, purported to increase muscle mass and strength.
This era of open availability was relatively short-lived. In 1999, the International Olympic Committee (IOC) banned 19-nor-androstane prohormones.[2] Subsequently, the World Anti-Doping Agency (WADA) included these substances on its list of prohibited substances.[2][4] In the United States, the Anabolic Steroid Control Act of 2004 reclassified 19-Nor-5-androstenediol and other prohormones as Schedule III controlled substances, effectively ending their legal sale as dietary supplements.[2]
The Prohormone Principle: Mechanism of Action and Metabolism
The primary biological significance of 19-Nor-5-androstenediol lies in its role as a prohormone, a precursor that is converted into a more active steroid hormone in the body.[2][5] Upon oral administration, it undergoes enzymatic conversion to the potent anabolic steroid, nandrolone (19-nortestosterone).[2][5]
This biotransformation is a critical step in its mechanism of action and is primarily catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). This enzyme facilitates the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to the Δ⁴ position, yielding nandrolone.
Once formed, nandrolone exerts its anabolic and androgenic effects by binding to and activating the androgen receptor (AR).[2] The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and modulates the expression of target genes responsible for muscle protein synthesis and other androgenic effects.[6]
Nandrolone itself is further metabolized before excretion. The primary urinary metabolites are 19-norandrosterone and 19-noretiocholanolone, which are formed through the action of 5α-reductase and 5β-reductase, respectively, followed by reduction of the 3-keto group.[2][7] These metabolites are then typically conjugated with glucuronic acid or sulfate to increase their water solubility for renal clearance. The detection of these metabolites in urine is the primary method for identifying the use of 19-Nor-5-androstenediol and other nandrolone precursors in anti-doping tests.[7]
While its primary role is that of a prohormone, the direct interaction of 19-Nor-5-androstenediol with steroid hormone receptors has also been a subject of interest. Studies on related androstane and 19-nor-androstane compounds have shown that the presence of 3β- and 17β-hydroxyl groups and a double bond in the A or B ring can facilitate binding to the estrogen receptor (ER).[3] The removal of the C-19 methyl group, a defining feature of 19-norsteroids, has been shown to enhance binding to the ER.[3] However, specific quantitative binding affinity data for 19-Nor-5-androstenediol to the androgen and estrogen receptors is not extensively reported in the literature.
Biological Activity: Anabolic and Androgenic Profile
The anabolic and androgenic effects of 19-Nor-5-androstenediol are predominantly attributable to its conversion to nandrolone. Nandrolone is known to have strong anabolic and relatively weak androgenic properties.[2]
Preclinical studies in rats using the closely related isomer, 19-nor-4-androstenediol, have provided insights into the potential biological activity. In a study on orchidectomized rats, 19-nor-4-androstenediol demonstrated a dose-dependent increase in the weight of the levator ani muscle, an indicator of anabolic activity, that was comparable to intact and dihydrotestosterone-treated rats at the highest dose.[8] Notably, this anabolic effect was achieved with significantly less stimulation of prostate growth compared to dihydrotestosterone and 19-nortestosterone, suggesting a degree of tissue selectivity.[8] Another study in immature castrated rats found that bolandiol (19-nor-4-androstenediol) was equipotent to testosterone in stimulating the growth of the levator ani muscle but less potent in stimulating the growth of sex accessory glands.[1]
These findings suggest that the prohormones of nandrolone may exhibit a favorable anabolic-to-androgenic ratio, a desirable characteristic in the development of anabolic agents. However, it is crucial to note that these are preclinical findings, and the effects in humans can vary. Studies in resistance-trained men supplementing with 19-norandrostenedione and 19-norandrostenediol did not show significant effects on body composition or strength.[9]
Table 1: Comparative Anabolic and Androgenic Effects of 19-Nor-4-Androstenediol in Orchidectomized Rats
| Treatment Group | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) |
| Intact (Sham ORX) | 350 ± 20 | 450 ± 30 |
| Orchidectomized (ORX) | 150 ± 15 | 50 ± 8 |
| ORX + DHT (8 cm) | 360 ± 25 | 480 ± 35 |
| ORX + 3β,19-NA (16 cm) | 340 ± 30 | 75 ± 10 |
Data adapted from Page et al., Endocrinology, 2008.[8] DHT: Dihydrotestosterone; 3β,19-NA: 19-nor-4-androstenediol-3β,17β-diol.
Analytical Detection: Unmasking the Use of a Prohormone
The detection of 19-Nor-5-androstenediol use in sports is not based on the identification of the parent compound itself, but rather on the detection of its primary urinary metabolite, 19-norandrosterone.[7] The analytical challenge lies in distinguishing between exogenous administration and the low levels of 19-norandrosterone that can be naturally present in human urine.[10]
The standard analytical approach involves gas chromatography-mass spectrometry (GC-MS).[11] For confirmatory analyses, especially in cases where the concentration of 19-norandrosterone is in a specific range, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratio of the detected metabolite.[12] A significant difference in the ¹³C/¹²C ratio between the metabolite and endogenous reference steroids is indicative of an exogenous source.[12]
Experimental Protocol: GC-MS Analysis of Urinary 19-Norandrosterone
The following is a generalized step-by-step methodology for the detection of 19-norandrosterone in urine, based on common practices in anti-doping laboratories.
1. Sample Preparation and Hydrolysis:
-
To 2-5 mL of urine, add an appropriate internal standard (e.g., deuterated 19-norandrosterone glucuronide).
-
Add phosphate buffer to adjust the pH to approximately 7.0.
-
Add β-glucuronidase from E. coli to hydrolyze the glucuronide conjugates.
-
Incubate the mixture at 50-60°C for 1-3 hours.
2. Extraction:
-
After hydrolysis, adjust the pH of the sample to 9-10 with a carbonate buffer.
-
Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or tert-butyl methyl ether.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
3. Derivatization:
-
Reconstitute the dry residue in a derivatizing agent, typically a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an ammonium iodide/ethanethiol catalyst.
-
Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) derivatives of the steroids. This step increases the volatility and thermal stability of the analytes for GC analysis.
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions (Typical):
-
Column: A non-polar capillary column, such as a 17m HP Ultra-1 (0.2 mm i.d., 0.11 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~230°C, and then ramp up to a final temperature of ~310°C.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor for the characteristic ions of the TMS derivatives of 19-norandrosterone and the internal standard.
-
Therapeutic Investigations and Future Perspectives
While 19-Nor-5-androstenediol was never developed for therapeutic use, the unique properties of 19-norsteroids continue to be of interest to researchers. The observed tissue selectivity of some 19-nor compounds, with potent anabolic effects on muscle and bone but reduced androgenic effects on the prostate, aligns with the goals of selective androgen receptor modulator (SARM) research.[8]
The historical trajectory of 19-Nor-5-androstenediol serves as a critical lesson in the interplay between chemical innovation, regulatory frameworks, and the demand for performance-enhancing substances. For drug development professionals, the story of prohormones underscores the importance of understanding metabolic pathways and developing robust analytical methods for tracking the fate of parent compounds and their active metabolites.
For researchers and scientists, the unique biological activities of 19-norsteroids, including their potential for tissue-selective anabolic effects, remain a fertile ground for investigation in the quest for safer and more effective anabolic therapies for conditions such as muscle wasting diseases, osteoporosis, and andropause.
Conclusion
The scientific history of 19-Nor-5-androstenediol is a multifaceted narrative that extends beyond its classification as a banned performance-enhancing substance. It is a story rooted in the chemical innovations of the mid-20th century, shaped by the regulatory landscape of the late 20th and early 21st centuries, and ultimately defined by its biochemical conversion to a potent anabolic steroid. For the scientific community, the legacy of 19-Nor-5-androstenediol lies not in its brief and controversial time on the supplement market, but in the enduring scientific principles of steroid metabolism, receptor biology, and analytical chemistry that its study has helped to illuminate.
References
-
Page, S. T., Marck, B. T., Tolliver, J. M., & Matsumoto, A. M. (2008). Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta, 17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density relative to prostate mass. Endocrinology, 149(4), 1987–1993. [Link]
-
19-Nor-5-androstenediol. In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Parr, M. K., Laudenbach-Leschowsky, U., Höfer, N., Schänzer, W., & Diel, P. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology Letters, 188(2), 147-152. [Link]
-
Van Gammeren, D., Falk, D., & Antonio, J. (2002). Effects of norandrostenedione and norandrostenediol in resistance-trained men. Nutrition, 18(9), 734-737. [Link]
-
Roche, F., & Rochat, M. K. (2004). Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation. Journal of Steroid Biochemistry, 11(3), 1231-1236. [Link]
-
Lemus, A. E., Enríquez, J., García, G. A., Grillasca, I., & Pérez-Palacios, G. (2004). Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins. The Journal of Steroid Biochemistry and Molecular Biology, 91(4-5), 247-256. [Link]
-
Botrè, F., Palleschi, L., & de la Torre, X. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 275-280. [Link]
-
Poortman, J., Vroegindewey-Jie, D., Thijssen, J. H., & Schwarz, F. (1977). Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue. Molecular and Cellular Endocrinology, 8(1), 27-34. [Link]
-
Page, S. T., Marck, B. T., Tolliver, J. M., & Matsumoto, A. M. (2008). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass. Endocrinology, 149(4), 1987–1993. [Link]
-
Gyovai, A., Minorics, R., Zupkó, I., & Wölfling, J. (2018). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. Frontiers in Pharmacology, 9, 825. [Link]
-
Parr, M. K., Geyer, H., Reinhart, U., & Schänzer, W. (2006). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (14). Sport und Buch Strauß. [Link]
-
De la Torre, X., Botrè, F., & Palleschi, L. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Recent Advances in Doping Analysis, (19), 11-14. [Link]
-
Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors α and β. Endocrinology, 138(3), 863-870. [Link]
-
World Anti-Doping Agency. (2004). Nandrolone Technical Document TD2004NA. [Link]
-
Kim, H. J., Lee, J. Y., & Park, H. G. (2005). An efficient synthesis of 5alpha-androst-1-ene-3,17-dione. Archives of Pharmacal Research, 28(7), 773-776. [Link]
-
Botrè, F., Palleschi, L., & de la Torre, X. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 275-280. [Link]
-
World Anti-Doping Agency. (2000). PROJECT REVIEW “Endogenous Testosterone, Testosterone Precursors And Metabolites; 19-Nor-Steroids and Establishment of Normal”. [Link]
-
Agilent Technologies. (2020). Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. [Link]
-
Sirago, G., Gadaleta, D., Mangiatordi, G. F., Oprea, T. I., & Nicolotti, O. (2021). Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. International Journal of Molecular Sciences, 22(19), 10563. [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. [Link]
-
Watson, P., Judkins, C., Houghton, E., Russell, C., & Maughan, R. J. (2009). Urinary Nandrolone Metabolite Detection after Ingestion of a Nandrolone Precursor. Medicine & Science in Sports & Exercise, 41(4), 766-772. [Link]
-
Wölfling, J., Szájli, Á., Vörös, L., Gáspár, M., & Schneider, G. (2006). Synthesis of D-seco-13α-Androst-5-ene Derivatives. Monatshefte für Chemie/Chemical Monthly, 137(8), 1099-1107. [Link]
-
Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2014). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Metabolites, 4(4), 1104-1128. [Link]
-
Vladusic, E. A., Hornby, A. E., Guerra-Vladusic, F. K., & Lupu, R. (1998). Correlation Between the Composition of Various Estrogen Receptors and Ligand Binding. DTIC. [Link]
-
Botrè, F., Palleschi, L., & de la Torre, X. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 275-280. [Link]
-
Lin, Y. C., Wang, C. C., & Chen, C. Y. (2008). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology, 32(6), 428-434. [Link]
-
De la Torre, X., Colamonici, C., Curcio, D., Mazzarino, M., & Botrè, F. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(2), 375-384. [Link]
-
Wölfling, J., Szájli, Á., Vörös, L., Gáspár, M., & Schneider, G. (2006). Synthesis of D-seco-13α-Androst-5-ene Derivatives. Monatshefte für Chemie/Chemical Monthly, 137(8), 1099-1107. [Link]
-
National Center for Biotechnology Information. (n.d.). Androstenediol. In PubChem. Retrieved January 26, 2024, from [Link]
Sources
- 1. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 5. 19-Nor-5-Androstenediol|CAS 25975-59-1|Research Chemical [benchchem.com]
- 6. wada-ama.org [wada-ama.org]
- 7. diva-portal.org [diva-portal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dshs-koeln.de [dshs-koeln.de]
This guide provides a comprehensive technical analysis of the biosynthetic and industrial pathways governing 19-norsteroids, with a specific focus on Nandrolone (19-nortestosterone).[1] It synthesizes enzymatic mechanisms, industrial biotransformation workflows, and analytical forensics.
Executive Summary
19-Norsteroids, characterized by the absence of the C19 methyl group at position C-10, represent a critical class of anabolic-androgenic steroids (AAS) and progestogens. While their pharmaceutical utility is vast—ranging from anemia treatment to contraception—their biosynthetic origin is a subject of complex enzymatic chemistry and forensic scrutiny. This guide delineates the two primary routes of 19-norsteroid formation: the mammalian "divergent aromatase" pathway (endogenous) and the microbial-chemical hybrid pathway (industrial).
Part 1: The Biochemistry of C19-Demethylation
The removal of the angular methyl group at C-10 (C19) is the defining biosynthetic event for this class. In mammalian systems, this process is inextricably linked to the aromatase enzyme (CYP19A1), although the final product differs from the canonical estrogen pathway.
The Canonical vs. Divergent Pathway
Classically, CYP19A1 catalyzes the conversion of androgens (C19) to estrogens (C18) via three oxidative steps, resulting in a phenolic A-ring. However, in specific tissues—notably equine placenta and porcine Leydig cells —the pathway diverges to produce 19-norandrogens (e.g., 19-norandrostenedione) rather than estrogens.
-
Enzyme: Cytochrome P450 19A1 (Aromatase).
-
Substrate: Androstenedione (AD) or Testosterone.[2]
-
Mechanism:
-
First Oxidation: Hydroxylation at C19 to form 19-hydroxyandrostenedione .
-
Second Oxidation: Oxidation to 19-oxo-androstenedione (19-aldehyde).
-
Third Oxidation (The Divergence): The acyl-carbon cleavage releases C19 as formic acid .
-
Estrogenic Route: Spontaneous aromatization of the A-ring forms Estrone.
-
19-Nor Route: In the presence of specific redox conditions or coupled reductases, the A-ring is not fully aromatized (or is retro-reduced), yielding 19-norandrostenedione (a 3-keto-4-ene steroid).
-
-
Visualization of the Signaling Pathway
The following diagram illustrates the molecular divergence between estrogen synthesis and 19-norsteroid formation.
Figure 1: The CYP19A1-mediated bifurcation showing the canonical estrogen pathway versus the 19-norsteroid biosynthetic route observed in equine and porcine tissues.
Part 2: Industrial Biosynthesis (The Chemo-Enzymatic Route)
Industrial production of 19-norsteroids does not rely on the inefficient extraction from animal tissues. Instead, it utilizes a chemo-enzymatic hybrid workflow starting from abundant phytosterols (plant sterols).
Core Strategy: Phytosterol Degradation
The starting materials are typically tall oil sterols (sitosterol, campesterol) derived from wood pulp processing.[3] The transformation requires removing the aliphatic side chain at C-17 while preserving the steroid nucleus.
The Mycobacterium Fermentation
Bacteria of the genus Mycobacterium (e.g., M. neoaurum, M. smegmatis) are the workhorses for this step.[4] They possess the unique ability to cleave the C-17 side chain selectively.
-
Key Enzyme: 3-ketosteroid-9α-hydroxylase (KSH) is often deleted or inhibited in industrial strains to prevent ring opening and degradation of the steroid core.
-
Product: The fermentation yields Androstenedione (AD) or Androstadienedione (ADD) .
Chemical Conversion to 19-Norsteroids
Since Mycobacterium does not efficiently remove the C19 methyl group to form 19-norsteroids directly, a chemical sequence follows:
-
Aromatization: AD/ADD is chemically aromatized (or microbially converted) to Estrone .
-
Birch Reduction: The Estrone is subjected to a Birch reduction (Li/NH3) to reduce the aromatic A-ring, yielding the 19-nor-3-keto-4-ene structure (Nandrolone precursor).
Industrial Workflow Visualization
Figure 2: The industrial chemo-enzymatic workflow transforming plant phytosterols into pharmaceutical-grade 19-norsteroids.
Part 3: Endogenous Pathways & Analytical Forensics
The presence of 19-norsteroids in human urine (specifically the metabolite 19-norandrosterone ) is a critical issue in anti-doping.[1] Distinguishing between endogenous production, inadvertent consumption, and exogenous doping requires rigorous validation.
Endogenous Origin Hypotheses[5]
-
Pregnancy: High aromatase activity in the placenta produces trace 19-norsteroids.
-
"In Situ" Urinary Formation: Bacteria (e.g., Pseudomonas, E. coli) contaminating urine samples can express enzymes capable of 19-demethylating abundant urinary steroids (androsterone) into 19-nor analogues during storage.
-
Porcine Consumption: Boar meat contains high levels of 19-norandrostenedione and nandrolone naturally. Consumption can lead to transient urinary positives (2–10 ng/mL).
Analytical Differentiation (IRMS)
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard for verification. It measures the Carbon-13 (
| Source Material | Explanation | |
| Endogenous (Human) | -19 to -24 ‰ | Derived from cholesterol (C3 pathway plants -> animal diet). |
| Synthetic (Phytosterols) | -27 to -32 ‰ | Derived from soy/pine sterols (C3 pathway, distinct fractionation). |
| Synthetic (Diosgenin) | -27 to -32 ‰ | Derived from yams (C3 pathway). |
Protocol Rule: If the
Part 4: Experimental Protocols
Protocol A: Microbial Side-Chain Cleavage (Sterol to AD)
Objective: Conversion of
-
Inoculum Preparation:
-
Cultivate Mycobacterium sp. in nutrient broth (beef extract 3g/L, peptone 5g/L) at 30°C for 48h on a rotary shaker (200 rpm).
-
-
Fermentation Medium:
-
Ammonium nitrate (1.0 g/L),
(0.5 g/L), (0.2 g/L), (trace). -
Substrate Addition: Dissolve
-sitosterol in Tween 80 (hot) and add to medium at 1.0 g/L concentration. The emulsion is critical for bioavailability.
-
-
Biotransformation:
-
Inoculate production medium (5% v/v). Incubate at 30°C, 200 rpm for 96–120 hours.
-
Monitor pH; maintain between 7.0–8.0 using sterile NaOH.
-
-
Extraction:
-
Extract broth with ethyl acetate (1:1 v/v) twice.
-
Dry organic layer over anhydrous
and evaporate in vacuo.
-
-
Analysis:
-
Quantify AD formation via HPLC (C18 column, Acetonitrile:Water 70:30, UV 254 nm).
-
Protocol B: In Vitro Aromatase-Mediated 19-Nor Synthesis
Objective: Demonstrate 19-demethylation using equine placental microsomes.
-
Microsome Preparation:
-
Homogenize fresh equine placental tissue in phosphate buffer (pH 7.4) containing 0.25M sucrose.
-
Centrifuge at 10,000 x g (20 min) to remove debris.
-
Centrifuge supernatant at 105,000 x g (60 min) to pellet microsomes. Resuspend in buffer.
-
-
Incubation:
-
Reaction Mix: 1 mg microsomal protein, 50
-Androstenedione, 1 mM NADPH generating system (G6P, G6PDH, NADP+). -
Inhibitor Control: Run parallel tubes with 1
Fadrozole (Aromatase inhibitor). -
Incubate at 37°C for 60 minutes.
-
-
Termination & Extraction:
-
Identification:
-
Separate via Thin Layer Chromatography (TLC) or HPLC.
-
Identify 19-norandrostenedione peak (distinct from Estrone).
-
Validation: The peak should be absent in Fadrozole-treated samples, confirming CYP19A1 dependence.
-
References
-
Biosynthesis of 19-norandrostenedione by equine placenta. Source: Journal of Endocrinology [Link][7][8]
-
Microbial conversion of tall oil sterols to C19 steroids. Source: USDA Forest Products Laboratory / PubMed [Link]
-
Significance of 19-norandrosterone in athletes' urine samples. Source: British Journal of Sports Medicine (NIH PMC) [Link]
-
Mechanistic studies on C-19 demethylation in oestrogen biosynthesis. Source: Journal of the Chemical Society / NIH [Link]
-
Nandrolone decanoate interferes with testosterone biosynthesis. Source: Journal of Cellular Physiology [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosciproceedings.org [biosciproceedings.org]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 5. Microbial conversion of tall oil sterols to C19 steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Conversion of Tall Oil Sterols to C19 Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
An In-Depth Technical Guide to the Toxicological Screening of 19-Nor-5-androstenediol
This guide provides a comprehensive technical overview of the toxicological screening of 19-Nor-5-androstenediol, a synthetic prohormone of nandrolone. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolism, analytical detection, and toxicological evaluation of this compound, grounding its methodologies in established scientific principles and regulatory guidelines.
Introduction: Understanding 19-Nor-5-androstenediol
19-Nor-5-androstenediol (also known as estr-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has been marketed as a dietary supplement.[1] It functions as a prohormone, meaning it converts to the potent anabolic steroid nandrolone (19-nortestosterone) within the body.[1] Due to its potential for abuse in sports and the associated health risks, 19-Nor-5-androstenediol is a prohibited substance by the World Anti-Doping Agency (WADA).[1] While direct toxicological data on 19-Nor-5-androstenediol is limited, its toxicological profile is intrinsically linked to its metabolic conversion to nandrolone and its subsequent metabolites.
Section 1: Metabolic Pathways and Pharmacokinetics
The primary toxicological relevance of 19-Nor-5-androstenediol stems from its biotransformation into active anabolic and androgenic compounds. The metabolic cascade is a critical aspect of its screening, as the parent compound may have a short half-life, while its metabolites are detectable for longer periods.
In Vivo Conversion to Nandrolone
Upon oral administration, 19-Nor-5-androstenediol undergoes extensive first-pass metabolism in the liver.[2] The key metabolic step is the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position, a reaction catalyzed by the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme complex. This conversion yields nandrolone, a potent agonist of the androgen receptor.
Primary Urinary Metabolites
The primary urinary metabolites of nandrolone, and therefore of 19-Nor-5-androstenediol, are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][3] These metabolites are formed through the reduction of nandrolone's A-ring and are subsequently conjugated with glucuronic acid or sulfate to facilitate their excretion.[2] The detection of these metabolites in urine is the cornerstone of anti-doping tests for nandrolone and its prohormones.[2]
Pharmacokinetic Profile
Oral administration of 19-nor prohormones leads to a rapid increase in urinary metabolite concentrations, with peak excretion occurring within the first few hours.[4] The detection window for these metabolites is typically a few days, though this can be influenced by dosage, individual metabolism, and the sensitivity of the analytical method.[2] In contrast, parenteral administration of nandrolone esters can lead to a much longer detection window, extending for months.[2]
Table 1: Key Pharmacokinetic Parameters of 19-Nor-5-androstenediol and its Metabolites
| Parameter | Value | Reference |
| Parent Compound | 19-Nor-5-androstenediol | |
| Bioavailability | Low oral bioavailability due to extensive first-pass metabolism | [2] |
| Primary Active Metabolite | Nandrolone (19-Nortestosterone) | |
| Half-life | <4.3 hours | [3] |
| Primary Urinary Metabolites | 19-Norandrosterone (19-NA), 19-Noretiocholanolone (19-NE) | [2][3] |
| Detection Window (Oral Admin.) | A few days | [2] |
| Typical Metabolite Ratio | 19-NA > 19-NE in the early excretion phase | [4] |
digraph "Metabolic Pathway of 19-Nor-5-androstenediol" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"19-Nor-5-androstenediol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nandrolone (19-Nortestosterone)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "19-Norandrosterone (19-NA)" [fillcolor="#FBBC05", fontcolor="#202124"]; "19-Noretiocholanolone (19-NE)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Urinary Excretion" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"19-Nor-5-androstenediol" -> "Nandrolone (19-Nortestosterone)" [label="3β-HSD/Δ5-Δ4 Isomerase"]; "Nandrolone (19-Nortestosterone)" -> "19-Norandrosterone (19-NA)" [label="5α-reductase"]; "Nandrolone (19-Nortestosterone)" -> "19-Noretiocholanolone (19-NE)" [label="5β-reductase"]; "19-Norandrosterone (19-NA)" -> "Urinary Excretion" [label="Conjugation"]; "19-Noretiocholanolone (19-NE)" -> "Urinary Excretion" [label="Conjugation"]; }
Caption: Metabolic conversion of 19-Nor-5-androstenediol to its major urinary metabolites.
Section 2: Analytical Screening and Confirmation
The detection of 19-Nor-5-androstenediol administration relies on the identification of its urinary metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for this purpose.
Sample Preparation
A robust sample preparation protocol is crucial for the reliable detection of 19-nor steroid metabolites in urine. This multi-step process is designed to isolate and concentrate the analytes of interest while removing interfering substances.
Step-by-Step Sample Preparation Protocol:
-
Enzymatic Hydrolysis:
-
To a 2 mL urine sample, add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 3 hours to cleave the glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
Cool the hydrolyzed sample to room temperature.
-
Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step and combine the organic layers.
-
-
Evaporation and Derivatization (for GC-MS):
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 100 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:3, v/v/v).
-
Seal the tube and heat at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for the detection of derivatized steroid metabolites.
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (splitless mode) |
| Inlet Temperature | 280°C |
| Oven Temperature Program | Initial 100°C, ramp to 240°C at 20°C/min, then to 310°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (TMS derivatives) | m/z 405, 420 for 19-NA and 19-NE |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers the advantage of analyzing conjugated metabolites directly, eliminating the need for hydrolysis and derivatization.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-product ion transitions for 19-NA and 19-NE glucuronides and sulfates |
Section 3: In Vitro Toxicological Screening
A battery of in vitro assays can be employed to characterize the toxicological profile of 19-Nor-5-androstenediol and its metabolites, providing insights into their potential for endocrine disruption, genotoxicity, and cytotoxicity.
Androgen Receptor Binding Assay (OECD 455)
This assay determines the ability of a substance to bind to the androgen receptor (AR), a key mechanism of action for anabolic-androgenic steroids.
Principle: A competitive binding assay where the test substance competes with a radiolabeled androgen (e.g., [³H]-R1881) for binding to a preparation of AR. The displacement of the radiolabeled ligand is measured to determine the binding affinity of the test substance.
Abbreviated Protocol:
-
Prepare a rat prostate cytosol fraction as a source of AR.
-
Incubate the cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test substance.
-
After incubation, separate the bound and free radioligand using a dextran-coated charcoal suspension.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC₅₀).
In Vitro Micronucleus Test (OECD 487)
This genotoxicity assay assesses the potential of a substance to cause chromosomal damage.
Principle: The assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Abbreviated Protocol:
-
Culture human lymphocytes or a suitable cell line (e.g., TK6) in the presence of varying concentrations of the test substance, with and without a metabolic activation system (S9 mix).
-
After an appropriate exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells using a microscope.
Cytotoxicity Assays
Cytotoxicity assays are essential to determine the concentration range for other in vitro tests and to assess the general toxicity of the compound to cells.
Principle: These assays measure various cellular parameters to determine cell viability after exposure to the test substance. Common endpoints include cell membrane integrity (e.g., LDH release assay) and metabolic activity (e.g., MTT assay).
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the test substance for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Section 4: In Vivo Toxicological Assessment
While in vitro assays provide valuable mechanistic data, in vivo studies in animal models are necessary for a comprehensive toxicological assessment, evaluating the systemic effects of the compound.
Rodent Hershberger Assay
This short-term in vivo screening assay assesses the androgenic and anti-androgenic properties of a substance.
Principle: The assay utilizes castrated male rats, in which the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle) are measured after a period of treatment with the test substance. An increase in the weight of these tissues indicates androgenic activity.
Repeated Dose Toxicity Studies
Longer-term studies (e.g., 28-day or 90-day repeated dose toxicity studies in rodents) are conducted to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
Key Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood analysis at the end of the study.
-
Organ Weights: Weights of key organs (liver, kidneys, heart, reproductive organs) are recorded.
-
Histopathology: Microscopic examination of tissues to identify pathological changes.
Section 5: Potential Adverse Effects of 19-Nor Steroids
The use of 19-nor steroids, including 19-Nor-5-androstenediol, is associated with a range of potential adverse effects, primarily due to their androgenic and anabolic activities.
-
Endocrine Disruption: Suppression of endogenous testosterone production, testicular atrophy, and gynecomastia in males.[4] In females, masculinizing effects such as voice deepening, hirsutism, and menstrual irregularities can occur.[3]
-
Cardiovascular Effects: Anabolic steroid use has been linked to an increased risk of cardiovascular events.[5][6] Potential effects include adverse changes in lipid profiles (decreased HDL, increased LDL), hypertension, and cardiac hypertrophy.[5]
-
Hepatotoxicity: While the risk is higher with 17α-alkylated oral steroids, other anabolic agents can also cause liver damage, ranging from transient elevations in liver enzymes to more severe conditions like cholestatic jaundice and peliosis hepatis.[7][8]
-
Neuropsychiatric Effects: Users of anabolic steroids may experience mood swings, aggression ("roid rage"), depression, and dependence.[9]
-
Genotoxicity: Some studies have suggested that nandrolone may have genotoxic potential, highlighting the importance of assays like the micronucleus test in the toxicological screening of related compounds.[10]
Caption: A comprehensive workflow for the toxicological screening of 19-Nor-5-androstenediol.
Conclusion
The toxicological screening of 19-Nor-5-androstenediol is a multi-faceted process that requires a thorough understanding of its metabolism, sophisticated analytical techniques for the detection of its metabolites, and a comprehensive battery of in vitro and in vivo assays to characterize its potential adverse effects. This guide provides a framework for a scientifically rigorous approach to the evaluation of this and other similar prohormones, emphasizing the importance of validated methodologies and a weight-of-evidence approach to risk assessment.
References
-
Nandrolone - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
- Wu, F. C. (1997). 19-Norandrosterone in athletes' urine samples. Journal of Clinical Endocrinology & Metabolism, 82(10), 3574-3576.
- Dehennin, L., Bonnaire, Y., & Plou, P. (1999). Significance of 19-norandrosterone in athletes' urine samples.
- Yen, C. C., et al. (2003). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Journal of Analytical Toxicology, 27(5), 285-291.
-
World Anti-Doping Agency. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. Retrieved February 2, 2026, from [Link]
- Yen, C. C., et al. (2003). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement. Journal of Analytical Toxicology, 27(5), 285–291.
- Liu, X., et al. (2024). The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers. International Journal of Molecular Sciences, 25(6), 3469.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Androgenic Steroids. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved February 2, 2026, from [Link]
- OECD. (2009). Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- Magnusson, A. A., et al. (2016). The impact of nandrolone decanoate on the central nervous system. Brain Research Bulletin, 126(Pt 2), 115-125.
- Lu, J., et al. (2020). Anabolic-androgenic steroids and cardiovascular risk. Journal of Thoracic Disease, 12(9), 5244-5252.
- Baggish, A. L., et al. (2017). Cardiovascular Toxicity of Illicit Anabolic-Androgenic Steroid Use.
- DeKlotz, C. M., & Logan, B. K. (2018). Mission Compromised? Drug-Induced Liver Injury From Prohormone Supplements Containing Anabolic–Androgenic Steroids in Two Deployed U.S. Service Members. Military Medicine, 183(7-8), e327-e331.
- Johansson, P., et al. (2009). Nandrolone Decanoate, Behaviour and Brain. University of Gothenburg.
- Uralets, V. P., & Gillette, P. A. (2000). Over-the-Counter Δ5 Anabolic Steroids 5-Androsten-3,17-dione; 5-Androsten-3β, 17β-diol; Dehydroepiandrosterone; and 19-Nor-5-androsten-3,17-dione: Excretion Studies in Men. Journal of Analytical Toxicology, 24(3), 188-193.
-
Joint Research Centre. (2015). DB-ALM Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. Retrieved February 2, 2026, from [Link]
- Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, geae010.
- Bédard, E., et al. (2021). A structural model of toxic amyloid oligomers involved in type 2 diabetes. Proceedings of the National Academy of Sciences, 118(11), e2022204118.
- Carmo, C. A., et al. (2012). Nandrolone androgenic hormone presents genotoxic effects in different cells of mice. Journal of Applied Toxicology, 32(10), 810-814.
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved February 2, 2026, from [Link]
- Bydder, M., et al. (2007). The Effects of 5-Androstenediol in Androgen-Dependent Prostate Cancer in vitro. Worcester Polytechnic Institute.
-
Predator Nutrition. (n.d.). Prohormones Guide Incl. Side Effects & Benefits List. Retrieved February 2, 2026, from [Link]
- Chen, C., et al. (2004). Δ5-Androstenediol is a natural hormone with androgenic activity in human prostate cancer cells. Proceedings of the National Academy of Sciences, 101(51), 17775-17780.
- Mernyák, E., et al. (2019). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. Frontiers in Pharmacology, 10, 127.
-
National Toxicology Program. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved February 2, 2026, from [Link]
-
American College of Cardiology. (2017). Cardiotoxicity of Illicit Anabolic Steroid Use. Retrieved February 2, 2026, from [Link]
- Ghorbani, M., et al. (2021). Association between Nandrolone and behavioral alterations: A systematic review of preclinical studies. Physiology & Behavior, 237, 113451.
-
National Toxicology Program. (2012). OECD Guideline for the Testing of Chemicals 457. Retrieved February 2, 2026, from [Link]
- Canesi, M., et al. (2024).
-
Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved February 2, 2026, from [Link]
- Karagodin, V. P., et al. (2015). Cardiotoxic effects of anabolic-androgenic steroids. Kardiologiia, 55(1), 74-81.
-
19-Nor-5-androstenediol. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
- DeKlotz, C. M., & Logan, B. K. (2018). Mission Compromised? Drug-Induced Liver Injury From Prohormone Supplements Containing Anabolic–Androgenic Steroids in Two Deployed U.S. Service Members. Military Medicine, 183(7-8), e327-e331.
- Kim, S. M., et al. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 22(11), 5961.
- Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1155455.
-
OECD. (n.d.). OECD Guideline for the Testing of Chemicals 455. Policy Commons. Retrieved February 2, 2026, from [Link]
Sources
- 1. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabolic-androgenic steroids and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. digital.wpi.edu [digital.wpi.edu]
- 10. diva-portal.org [diva-portal.org]
Methodological & Application
Application Note: Quantitative Analysis of 19-Nor-5-androstenediol Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide for the quantitative analysis of 19-nor-5-androstenediol, a synthetic prohormone of the anabolic steroid nandrolone (19-nortestosterone). As the parent compound is rapidly metabolized, the analytical focus for detecting its administration is on its primary urinary metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). This protocol details a robust and sensitive method employing enzymatic hydrolysis, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to meet the stringent performance criteria required in clinical research, drug development, and anti-doping laboratories, aligning with guidelines set forth by regulatory bodies such as the World Anti-Doping Agency (WADA).
Scientific Background & Principle
19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) is an anabolic androgenic steroid (AAS) and a direct precursor to nandrolone.[1] Its administration is prohibited in competitive sports. Upon ingestion, 19-nor-5-androstenediol is metabolized in the body, primarily into 19-norandrosterone (19-NA) and its isomer 19-noretiocholanolone (19-NE).[1][2] These metabolites are then conjugated with glucuronic acid to increase water solubility and facilitate excretion in urine.[3][4]
Direct analysis of the parent compound is impractical due to its short detection window. Therefore, the established analytical strategy is the detection and quantification of its major, longer-lasting metabolites.[5][6] The World Anti-Doping Agency (WADA) has established technical documents that focus on the identification of 19-NA as the primary marker for nandrolone and other 19-norsteroid use.[5][7]
This method is based on a three-pillar approach:
-
Enzymatic Hydrolysis: Cleavage of the glucuronide conjugate using β-glucuronidase to liberate the free steroid metabolites (aglycones). This step is critical for measuring the total concentration of the metabolites.
-
Sample Purification & Concentration: Solid-Phase Extraction (SPE) is employed to isolate the target analytes from the complex urinary matrix, removing interferences and concentrating the sample for enhanced sensitivity.
-
LC-MS/MS Detection: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) provides high-resolution separation of the target metabolites. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity for unambiguous identification and precise quantification.
Metabolic Pathway
The metabolic conversion of 19-Nor-5-androstenediol to its key urinary metabolites is a critical concept for this assay.
Caption: Metabolic conversion of 19-Nor-5-androstenediol to urinary metabolites.
Materials and Instrumentation
Reagents and Consumables
-
Standards: 19-Norandrosterone (19-NA) and 19-Norandrosterone-d4 (19-NA-d4, Internal Standard) certified reference materials.
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
-
Buffers: Sodium phosphate monobasic and dibasic for buffer preparation.
-
Enzyme: β-glucuronidase from E. coli.[8]
-
Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).[8]
-
Vials: Autosampler vials with inserts.
Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500, Waters Xevo TQ-XS).[9][10]
-
General Lab Equipment: Analytical balance, pH meter, centrifuge, vortex mixer, positive pressure SPE manifold, sample evaporator.
Experimental Protocols
Overall Experimental Workflow
The entire process from sample receipt to data analysis follows a systematic and validated sequence to ensure data integrity.
Caption: Step-by-step workflow for the analysis of 19-NA in urine.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of 19-NA and 19-NA-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Create serial dilutions from the stock solutions to prepare working standards for the calibration curve and QC samples at low, medium, and high concentrations.
-
Calibration Curve: Prepare a calibration curve in a surrogate matrix (e.g., drug-free urine) spanning the expected concentration range (e.g., 0.5 to 50 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of 19-NA-d4 at a concentration that provides a robust signal (e.g., 20 ng/mL).
Step-by-Step Sample Preparation Protocol
Causality: This protocol is designed to first liberate the target analyte from its conjugated form and then cleanly separate it from endogenous interferences like salts, urea, and pigments, which can cause ion suppression in the MS source.[11]
-
Aliquoting: Pipette 2.0 mL of each urine sample, calibrator, and QC into a labeled glass tube.
-
Internal Standard Spiking: Add 50 µL of the 19-NA-d4 internal standard working solution to every tube (except for a "double blank" sample used to check for matrix interferences). Vortex briefly.
-
Buffering: Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0). This creates the optimal pH environment for the enzymatic hydrolysis.[8]
-
Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution. Cap the tubes, vortex, and incubate in a water bath at 55-60°C for 60 minutes.[8] This step cleaves the glucuronide bond.
-
Cooling & Centrifugation: Remove samples and allow them to cool to room temperature. Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry. b. Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences. d. Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes. e. Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Causality: The chromatographic and mass spectrometric parameters are optimized for the selective separation and sensitive detection of 19-NA. A reversed-phase C18 column is used due to the non-polar nature of steroids. The gradient elution ensures that analytes are adequately retained and separated from matrix components. ESI in positive mode is effective for protonating the steroid backbone, and MRM provides the specificity needed to distinguish the analyte from background noise.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
LC Gradient Table
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 6.0 | 70 |
| 7.0 | 95 |
| 8.0 | 95 |
| 8.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 19-NA (Quantifier) | 277.2 | 259.2 | 50 | 35 | 15 |
| 19-NA (Qualifier) | 277.2 | 241.2 | 50 | 35 | 25 |
| 19-NA-d4 (IS) | 281.2 | 263.2 | 50 | 35 | 15 |
Note: The product ions correspond to characteristic neutral losses, primarily of water (H₂O), from the protonated precursor molecule. The specific voltages and energies should be optimized for the instrument in use.
Data Analysis, Validation, and Quality Control
Identification Criteria
For a positive identification, the sample must meet the following criteria, consistent with regulatory standards:[12]
-
Retention Time (RT): The RT of the analyte in the sample must be within ±2% of the RT of a corresponding calibrator.
-
Ion Ratio: The ratio of the qualifier ion peak area to the quantifier ion peak area in the sample must be within ±20% (relative) of the average ratio calculated from the calibration standards.
Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.
Method Validation
A self-validating protocol requires continuous monitoring of key performance metrics. The method should be fully validated according to established guidelines, assessing the following parameters:[9][13]
-
Linearity: Correlation coefficient (R²) should be >0.99.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ should be at or below the required performance level (e.g., 1 ng/mL for anti-doping purposes).[12]
-
Accuracy & Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) should be within ±15% (±20% at the LOQ).
-
Matrix Effect: Assessed to ensure that ion suppression or enhancement from the urine matrix does not compromise analytical accuracy.[11]
-
Recovery: Extraction recovery should be consistent and reproducible.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the confirmation and quantification of 19-norandrosterone, the key urinary metabolite of 19-nor-5-androstenediol. The combination of enzymatic hydrolysis, solid-phase extraction, and UPLC-MS/MS provides the high sensitivity, specificity, and accuracy required for definitive analysis in regulated environments. By explaining the causality behind each procedural step, this guide serves as a practical tool for researchers, scientists, and drug development professionals to implement a scientifically sound and defensible analytical method.
References
- ResearchGate. (n.d.). Summary of the MS/MS acquisition settings for the LC/MS/MS method.
- Auchus, R. J., & Turcu, A. F. (2012).
- d'Avolio, A., et al. (2021). Development and validation of a productive liquid chromatography-tandem mass spectrometry method for the analysis of androgens, estrogens, glucocorticoids and progestagens in human serum. medRxiv.
- Owen, L. J., et al. (2010). Liquid Chromatography-Tandem Mass Spectrometry Assay for Androstenedione, Dehydroepiandrosterone, and Testosterone with Pediatric and Adult Reference Intervals.
- Ayotte, C. (2006). Significance of 19‐norandrosterone in athletes' urine samples.
- World Anti-Doping Agency. (2021).
- Gagnon, A., et al. (2017). A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. PubMed.
- van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. PubMed.
- Nair, V. D., et al. (2009). Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor. PubMed.
- Re-arng, T., et al. (2019).
- Wikipedia. (n.d.). Nandrolone.
- Le Bizec, B., et al. (1993). [Urinary nandrolone metabolites in antidoping control]. PubMed.
- O'Reilly, J., et al. (2019).
- Graham, M. R., et al. (2008).
- Ventura, R., et al. (1993).
- Holcapek, M., & Byrdwell, W. C. (2017). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. PMC - NIH.
- Strahm, E. (n.d.). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org.
- Graham, M. R., et al. (2003). Urine nandrolone metabolites: false positive doping test?. British Journal of Sports Medicine.
- Pozo, O. J., et al. (2009). Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids.
- Agilent Technologies. (n.d.).
- Guddat, S., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC-MS-MS.
- World Anti-Doping Agency. (2016). WADA Technical Document – TD2016NA. WADA.
- World Anti-Doping Agency. (n.d.). Direct urinalysis of steroids. WADA.
- Wang, C., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI.
- Holtz, A., & Kirschbaum, C. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. PMC - PubMed Central.
- Lin, Y. C., et al. (2005). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids.
- Van Eenoo, P., & Delbeke, F. T. (2006). Detection of Doping Agents by LC–MS and LC–MS-MS.
- Guddat, S., et al. (2014). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS. PubMed.
- Waters Corporation. (n.d.). Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research.
- Van Renterghem, R., et al. (1987). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology.
- World Anti-Doping Agency. (2019). WADA Technical Document – TD2019NA. WADA.
- De la Torre, R., et al. (2005).
- Steuer, C., et al. (2023). Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes. ZORA.
- Collins, M., et al. (2009).
- Ayotte, C. (n.d.). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS. WADA.
- World Anti-Doping Agency. (2021). TD2021NA. WADA.
- Indonesian Journal of Multidisciplinary Research. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar.
- Guddat, S., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology.
- Waters Corporation. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.
- Stitch, S. R., & Halkerston, I. D. K. (1956). The enzymic hydrolysis of steroid conjugates. 2.
- Kim, H., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. PMC - NIH.
- Li, Y., et al. (2023). Rapid and Simultaneous Determination of Anabolic Andro-Genic Steroids in Livestock and Poultry Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC–MS/MS. MDPI.
- Pozo, O. J., et al. (2008). Liquid chromatographic-mass spectrometric analysis of glucuronide-conjugated anabolic steroid metabolites: Method validation and interlaboratory comparison.
- Al-Obaidi, A. (n.d.). Understanding of ion mobility mass spectrometry and fragmentation pathways for norfloxacin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bjsm.bmj.com [bjsm.bmj.com]
- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS | World Anti Doping Agency [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. TD2021NA | World Anti Doping Agency [wada-ama.org]
- 8. diva-portal.org [diva-portal.org]
- 9. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msacl.org [msacl.org]
Application Note: Quantitative Analysis of 19-Nor-5-androstenediol Metabolites in Human Urine by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals in toxicology, anti-doping science, and clinical chemistry.
Introduction and Scientific Rationale
19-Nor-5-androstenediol (estr-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has been marketed as a prohormone or nutritional supplement.[1] It is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its conversion in the body to the potent AAS, nandrolone (19-nortestosterone).[1][2] The detection of its misuse is therefore critical in sports anti-doping control and forensic toxicology.
The primary analytical challenge lies in the fact that 19-nor-5-androstenediol itself is rapidly metabolized. Its effects and detection are primarily linked to its conversion to nandrolone and subsequent metabolites.[1][3] The principal urinary metabolites targeted for detection are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][4][5] WADA has established technical documents that focus on the identification of 19-NA as the main urinary marker for nandrolone and other 19-norsteroid use.[5][6]
In urine, these metabolites are predominantly present as glucuronide and sulfate conjugates (Phase II metabolites), which are highly water-soluble and not directly amenable to standard chromatographic analysis.[7][8] Consequently, a robust analytical workflow must incorporate an enzymatic hydrolysis step to cleave these conjugates, liberating the free steroid metabolites for extraction and subsequent analysis.[4][9][10]
This application note provides a comprehensive, field-proven protocol for the reliable quantification of 19-NA and 19-NE in human urine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure high sensitivity, specificity, and self-validation, aligning with the stringent requirements of regulatory bodies like WADA.[5][11]
Metabolic Pathway of 19-Nor-5-androstenediol
Upon ingestion, 19-nor-5-androstenediol undergoes Phase I metabolism, primarily involving oxidation to nandrolone.[1] Nandrolone is then subject to reductive metabolism, forming the key stereoisomeric metabolites, 19-norandrosterone and 19-noretiocholanolone. These are subsequently conjugated, mainly with glucuronic acid, in Phase II metabolism to facilitate their excretion in urine.[7][12]
Caption: Metabolic conversion of 19-Nor-5-androstenediol to its key urinary metabolites.
Comprehensive Analytical Workflow
The quantification of 19-NA and 19-NE requires a multi-step process designed to isolate the analytes from the complex urine matrix and prepare them for sensitive instrumental analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Step-by-step workflow for the analysis of 19-norsteroid metabolites in urine.
Detailed Protocols and Methodologies
Materials and Reagents
-
Standards: Certified reference materials for 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).
-
Internal Standards (IS): Deuterated analogs (e.g., d4-19-norandrosterone) are crucial for accurate quantification, compensating for matrix effects and variations in sample preparation.[13]
-
Enzyme: β-glucuronidase from E. coli. This source is preferred in anti-doping analysis for its high efficiency in hydrolyzing steroid glucuronides.[9][10]
-
Buffers: Phosphate buffer (pH 7) and Acetate buffer (pH 5.2).
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18, WCX).[13][14]
-
Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, n-pentane, and ultrapure water.
-
Derivatization Reagent (for GC-MS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and trimethyliodosilane (TMIS).[4][15]
Step-by-Step Sample Preparation Protocol
This protocol is foundational and can be adapted for both GC-MS and LC-MS/MS analysis, with a divergence at the derivatization step.
-
Sample Aliquoting: Pipette 2.0 mL of urine into a glass culture tube. Add 50 µL of the internal standard working solution (containing deuterated 19-NA).
-
Buffering: Add 1.0 mL of phosphate buffer (pH 7.0) and vortex briefly. This adjusts the pH to be optimal for the subsequent hydrolysis step.
-
Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase from E. coli.
-
Seal the tube and incubate in a water bath at 55-60°C for 1 to 3 hours.[10]
-
Causality: This step is essential to cleave the glucuronide conjugates, converting the water-soluble metabolites back to their free steroid forms, which can be efficiently extracted from the aqueous matrix.[12][16] Incomplete hydrolysis is a major source of analytical error, leading to underestimation of the metabolite concentration.
-
-
Sample Cleanup and Extraction (SPE):
-
Allow the sample to cool to room temperature.
-
Condition an SPE cartridge (e.g., C18, 200 mg) by washing sequentially with 3 mL of methanol and 3 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.
-
Causality: The SPE step provides critical sample cleanup and concentration. The non-polar C18 stationary phase retains the steroid metabolites while allowing salts and other polar matrix components to be washed away, reducing ion suppression in MS analysis.[17][18]
-
-
Elution:
-
Elute the analytes from the SPE cartridge using 3 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. This step concentrates the analytes into a small, solvent-free residue.
-
Protocol Branch: GC-MS Analysis
-
Derivatization:
-
To the dried residue, add 50 µL of MSTFA/NH₄I/TMIS (1000:2:3, v/w/v).
-
Seal the tube and heat at 60°C for 20 minutes.
-
Causality: Steroids have low volatility and contain polar hydroxyl groups. Derivatization with silylating agents like MSTFA replaces the active protons on these groups with non-polar trimethylsilyl (TMS) groups.[15] This increases the thermal stability and volatility of the analytes, making them suitable for GC analysis and improving chromatographic peak shape.[19]
-
-
Instrumental Analysis (GC-MS):
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min and hold for 5 min.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z ions for 19-NA-TMS and its internal standard.
-
-
Protocol Branch: LC-MS/MS Analysis
-
Reconstitution:
-
Reconstitute the dried residue from step 4.2.6 in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol/water).
-
Vortex and transfer to an autosampler vial.
-
Causality: LC-MS/MS offers the advantage of analyzing many steroids without derivatization, simplifying sample preparation and reducing analysis time.[19][20]
-
-
Instrumental Analysis (LC-MS/MS):
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from ~30% B to 95% B over 10 minutes.
-
-
MS/MS Conditions (Typical):
-
Data Analysis, Validation, and Quality Control
A robust analytical method requires rigorous validation to ensure its performance is reliable and fit for purpose.[21][22][23]
Quantification
Quantification is performed using an internal standard calibration curve. A series of calibrators containing known concentrations of 19-NA and 19-NE are prepared in blank urine and processed alongside the unknown samples. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration.
Method Validation Parameters
The method must be validated for several key performance characteristics according to international standards.[21][24]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Ensures the response is proportional to the concentration over the working range. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | S/N ≥ 10; Precision < 20% | The lowest concentration that can be accurately and precisely measured.[25] For 19-NA, a LOQ of ≤ 2 ng/mL is often required.[9][13][25] |
| Precision (Intra/Inter-day) | < 15% RSD (Relative Standard Deviation) | Measures the closeness of agreement between replicate measurements.[19] |
| Accuracy/Recovery | 80-120% | Measures the agreement between the measured value and the true value.[19][21] |
| Specificity | No interfering peaks at the retention time of analytes in blank matrix. | Ensures the signal is from the analyte of interest and not from matrix components. |
| Matrix Effect | Monitored by comparing analyte response in matrix vs. neat solution. | Evaluates the ion suppression or enhancement caused by co-eluting matrix components.[13] |
Quality Control
For every batch of samples, negative (NQC) and positive quality control (PQC) samples must be included.[5] The NQC should be blank urine, while PQCs should be blank urine spiked with known concentrations of the analytes (e.g., at low and high levels). The results for these QCs must fall within pre-defined acceptance limits for the batch to be considered valid.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the quantification of 19-nor-5-androstenediol metabolites in human urine. The choice between GC-MS and LC-MS/MS will depend on laboratory resources and specific analytical requirements. GC-MS is a classic, highly sensitive technique, while LC-MS/MS offers higher throughput by eliminating the need for derivatization.[20][26] Both methods, when properly validated and controlled, are capable of generating the high-quality, defensible data required in clinical, forensic, and anti-doping settings. Adherence to strict quality control measures and the use of appropriate internal standards are paramount for achieving accurate quantification.
References
- Grokipedia. 19-Nor-5-androstenedione.
- Lin, Y. L., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Food and Drug Analysis.
- Khamis, M. M., et al. (2015). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews.
-
de la Torre, R., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis. Available from: [Link]
- Pozo, O. J., et al. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Recent Advances in Doping Analysis.
- WADA. (2020). WADA Technical Document – TD2021NA. World Anti-Doping Agency.
- Catapano, M. C., et al. (2022). Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical biochemistry. Journal of Analytical Science and Technology.
-
Marques, M. A., et al. (2007). Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link]
-
Botrè, F., et al. (2010). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Strahm, E. (2009). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. Available from: [Link]
-
Grosse, J., et al. (2007). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. The Analyst. Available from: [Link]
-
Ayotte, C. (2006). Significance of 19‐norandrosterone in athletes' urine samples. British Journal of Sports Medicine. Available from: [Link]
-
Dervilly-Pinel, G., et al. (2022). Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome. Food Chemistry. Available from: [Link]
-
WADA. (2020). BIs-Conjugates in the Endogenous Profile of Steroids (BICEPS). World Anti-Doping Agency. Available from: [Link]
-
WADA. (2021). WADA Technical Document – TD2021NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency. Available from: [Link]
-
Török, G., et al. (2023). Development and Validation of Confirmatory Quantitative and Screening Methods for 63 Prohibited Substances in Horse Urine Using LC–MS/MS. Molecules. Available from: [Link]
-
Santillana, M. I., et al. (1996). Direct determination of anabolic steroids in human urine by on-line solid-phase extraction/liquid chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
-
Van de Wiele, M., et al. (2003). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. Analytica Chimica Acta. Available from: [Link]
-
Parr, M. K., et al. (2005). Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry. Steroids. Available from: [Link]
-
WADA. (2016). WADA Technical Document – TD2016NA. World Anti-Doping Agency. Available from: [Link]
-
Andersen, J. V., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology. Available from: [Link]
-
UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available from: [Link]
-
Andra, C., et al. (2023). Advances in testing for sample manipulation in clinical and forensic toxicology - Part A: urine samples. Critical Reviews in Clinical Laboratory Sciences. Available from: [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. Available from: [Link]
-
Li, J., et al. (2023). Rapid and Simultaneous Determination of Anabolic Andro-Genic Steroids in Livestock and Poultry Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC–MS/MS. Foods. Available from: [Link]
-
Goebel, C., et al. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. Recent Advances in Doping Analysis. Available from: [Link]
-
WADA. (2021). TD2021NA. World Anti-Doping Agency. Available from: [Link]
-
Rathore, A. S. (2009). Method Validation Guidelines. BioPharm International. Available from: [Link]
-
Endotext. Androgen Metabolism. Available from: [Link]
-
Jedziniak, P., et al. (2013). LC-MS/MS fast analysis of androgenic steroids in urine. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use? Biotage. Available from: [Link]
-
Wang, Z., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Pharmaceutical Analysis. Available from: [Link]
-
WADA. (2019). WADA Technical Document – TD2019NA. World Anti-Doping Agency. Available from: [Link]
-
Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology Letters. Available from: [Link]
-
Georgakopoulos, C., et al. (2011). Preventive doping control screening analysis of prohibited substances in human urine using rapid-resolution liquid chromatography/high-resolution time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]
Sources
- 1. 19-Nor-5-Androstenediol|CAS 25975-59-1|Research Chemical [benchchem.com]
- 2. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. wada-ama.org [wada-ama.org]
- 9. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myadlm.org [myadlm.org]
- 17. Direct determination of anabolic steroids in human urine by on-line solid-phase extraction/liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 19. air.unimi.it [air.unimi.it]
- 20. Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 23. biopharminternational.com [biopharminternational.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing 19-Nor-5-androstenediol Activity Using Cell-Based Assays
Introduction
19-Nor-5-androstenediol (also known as estr-5-ene-3β,17β-diol) is a synthetic steroid that has garnered significant interest within the research and drug development communities.[1][2][3] Structurally related to nandrolone (19-nortestosterone), it primarily functions as a prohormone, meaning it is metabolized in the body to more potent anabolic-androgenic steroids (AAS).[1][3] The principal metabolic conversion of 19-Nor-5-androstenediol is to nandrolone, a potent agonist of the androgen receptor (AR).[1] This conversion is a key determinant of its biological activity and is analogous to the metabolic pathways of other prohormones.[4] Due to its potential to modulate androgenic and possibly other hormonal pathways, robust and reliable methods for characterizing its activity are essential for researchers in endocrinology, drug discovery, and toxicology. This guide provides detailed protocols for a suite of cell-based assays designed to comprehensively assess the androgenic and potential estrogenic activity of 19-Nor-5-androstenediol and its metabolites.
The primary mechanism of action for 19-Nor-5-androstenediol is initiated by its conversion to nandrolone, which then binds to and activates the androgen receptor.[1][5] The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[6] This interaction recruits co-regulatory proteins and initiates the transcription of target genes, leading to a cascade of physiological effects, including anabolic and androgenic responses.[6] Given this mechanism, cell-based assays that can quantify the activation of the androgen receptor are paramount for characterizing the activity of 19-Nor-5-androstenediol.
Furthermore, due to the structural similarities of steroids and the complexities of their metabolic pathways, it is crucial to also assess for potential off-target effects, such as activity at the estrogen receptor (ER). Some androgens and their metabolites can exhibit estrogenic activity, making it necessary to employ assays that can detect such effects.[7] This comprehensive approach ensures a thorough understanding of the compound's biological profile.
This technical guide will detail the principles and provide step-by-step protocols for three key types of cell-based assays:
-
Reporter Gene Assays: To quantify the transcriptional activation of the androgen and estrogen receptors.
-
Cell Proliferation Assays: To assess the mitogenic effects, particularly in estrogen-sensitive cell lines.
-
Competitive Binding Assays: To determine the binding affinity of the compound to the androgen and estrogen receptors.
By employing these assays, researchers can obtain a detailed and quantitative understanding of the hormonal activities of 19-Nor-5-androstenediol, providing valuable insights for a range of scientific applications.
I. Androgen Receptor (AR) Activation: Reporter Gene Assay
Principle:
This assay utilizes a mammalian cell line that has been stably transfected with two key components: the human androgen receptor (AR) and a reporter gene (e.g., firefly luciferase) under the control of an androgen-responsive promoter.[6][8] When an androgenic compound like the active metabolite of 19-Nor-5-androstenediol binds to the AR, the receptor-ligand complex translocates to the nucleus and activates the transcription of the luciferase gene.[8] The resulting luminescence is directly proportional to the level of AR activation and can be quantified using a luminometer.[2] This provides a sensitive and quantitative measure of the androgenic potential of the test compound.
Workflow for Androgen Receptor Reporter Gene Assay:
Caption: Workflow for the androgen receptor reporter gene assay.
Protocol: AR-Luciferase Reporter Gene Assay
Materials:
-
Cell Line: AR-responsive reporter cell line (e.g., 22RV1-luciferase[3][5] or stably transfected CHO cells).
-
Culture Medium: RPMI 1640 or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free culture medium supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.[3]
-
Test Compound: 19-Nor-5-androstenediol, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Dihydrotestosterone (DHT).
-
Negative Control: Vehicle (e.g., DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).[5]
-
Luminometer.
Procedure:
-
Cell Seeding (Day 1):
-
Culture the AR-responsive cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in assay medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of assay medium.[2][5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[5]
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a stock solution of 19-Nor-5-androstenediol in DMSO.
-
Perform serial dilutions of the test compound and the positive control (DHT) in assay medium to achieve the desired final concentrations. It is recommended to prepare these at 2x the final concentration.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted compounds to the respective wells. For the negative control wells, add 50 µL of assay medium containing the same concentration of vehicle.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Luminescence Measurement (Day 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[5]
-
Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure cell lysis and substrate reaction.[5]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control to determine the fold induction of luciferase activity.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (sigmoidal dose-response curve).[7][9]
| Parameter | Description |
| EC50 | The concentration of an agonist that gives a response halfway between the baseline and maximum response. |
| Fold Induction | The ratio of the signal from a treated well to the signal from the vehicle control well. |
II. Estrogenic Activity: ERα Reporter Gene and Cell Proliferation Assays
A. Estrogen Receptor (ERα) Reporter Gene Assay
Principle:
Similar to the AR reporter assay, this assay employs a cell line (e.g., MCF-7 or T47D) that endogenously expresses the estrogen receptor alpha (ERα) and is transfected with a reporter construct containing an estrogen response element (ERE) upstream of a luciferase gene.[10][11] Binding of an estrogenic compound to ERα leads to the transcriptional activation of the luciferase gene, and the resulting luminescence is a measure of the compound's estrogenic activity.[12]
Protocol: ERα-Luciferase Reporter Gene Assay
Materials:
-
Cell Line: MCF-7 or T47D cells.
-
Culture and Assay Media: As described for the AR assay.
-
Transfection Reagent: (e.g., Effectene).[10]
-
Reporter Plasmid: A plasmid containing an ERE-driven luciferase reporter gene.
-
Test Compound: 19-Nor-5-androstenediol.
-
Positive Control: 17β-estradiol (E2).
-
Negative Control: Vehicle (e.g., DMSO).
-
24-well or 96-well tissue culture plates.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Compound Treatment (Day 2):
-
Luminescence Measurement (Day 3):
-
Lyse the cells and measure luciferase activity as described in the AR reporter assay protocol.[10]
-
Data Analysis:
-
Data analysis is performed similarly to the AR reporter gene assay to determine the fold induction and EC50 value for estrogenic activity.[7][9]
B. MCF-7 Cell Proliferation (E-SCREEN) Assay
Principle:
The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation.[13][14] This assay measures the mitogenic effect of a compound by quantifying the increase in MCF-7 cell number after a period of exposure.[15] An increase in cell proliferation compared to a vehicle control indicates potential estrogenic activity.[13]
Workflow for MCF-7 Cell Proliferation Assay:
Caption: Workflow for the MCF-7 cell proliferation assay.
Protocol: MCF-7 Cell Proliferation Assay
Materials:
-
Cell Line: MCF-7 cells.
-
Culture and Assay Media: As described for the AR assay.
-
Test Compound, Positive and Negative Controls: As described for the ERα reporter assay.
-
96-well tissue culture plates.
-
DNA Quantification Assay: (e.g., Diphenylamine (DPA) assay or a fluorescent DNA binding dye-based assay).[13]
Procedure:
-
Cell Seeding and Hormone Deprivation (Day 1-3):
-
Compound Treatment (Day 4-9):
-
Prepare serial dilutions of 19-Nor-5-androstenediol, E2, and vehicle in assay medium.
-
Replace the medium daily for 6 days with fresh medium containing the respective treatments.[13]
-
-
Quantification of Cell Proliferation (Day 10):
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the DNA content in treated wells to that in vehicle control wells.
-
Plot the PE against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value for the proliferative response.
| Parameter | Description |
| Proliferative Effect (PE) | The fold-increase in cell number (as measured by DNA content) in treated cells compared to vehicle-treated cells. |
| EC50 | The concentration of the compound that induces a proliferative response halfway between the baseline and the maximum response. |
III. Receptor Binding: Competitive Binding Assays
Principle:
Competitive binding assays directly measure the ability of a test compound to bind to the androgen or estrogen receptor.[16][17] These assays typically use a radiolabeled or fluorescently labeled ligand with known high affinity for the receptor. The test compound is incubated with the receptor preparation (e.g., cell lysate or purified receptor) and the labeled ligand. If the test compound binds to the receptor, it will compete with the labeled ligand, resulting in a decrease in the measured signal from the labeled ligand.[18] The degree of displacement is proportional to the binding affinity of the test compound.
Androgen and Estrogen Receptor Signaling Pathways:
Caption: Canonical signaling pathways for androgen and estrogen receptors.
Protocol: Androgen Receptor Competitive Binding Assay
Materials:
-
Receptor Source: Rat prostate cytosol[16] or purified recombinant human AR ligand-binding domain (LBD).[19]
-
Radiolabeled Ligand: [3H]-Dihydrotestosterone ([3H]-DHT).[19]
-
Unlabeled Competitor (for non-specific binding): High concentration of unlabeled DHT.
-
Test Compound: 19-Nor-5-androstenediol.
-
Assay Buffer: (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).[17]
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Preparation of Receptor and Ligands:
-
Prepare the receptor source (e.g., rat prostate cytosol) according to established protocols.[16]
-
Prepare serial dilutions of the test compound and unlabeled DHT in assay buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound or unlabeled DHT.
-
For total binding, omit the test compound and unlabeled DHT. For non-specific binding, add a high concentration of unlabeled DHT.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [3H]-DHT from the free [3H]-DHT using a method like hydroxylapatite (HAP) precipitation[17] or dextran-coated charcoal adsorption.
-
-
Quantification:
-
Add scintillation fluid to the vials containing the bound ligand.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).[19]
| Parameter | Description |
| IC50 | The concentration of a competitor that displaces 50% of the specific binding of the radiolabeled ligand. |
| Specific Binding | Total binding minus non-specific binding. |
Protocol: Estrogen Receptor Competitive Binding Assay
This assay is performed similarly to the AR binding assay, with the following modifications:
-
Receptor Source: Rat uterine cytosol[17] or purified recombinant human ERα LBD.
-
Radiolabeled Ligand: [3H]-17β-estradiol ([3H]-E2).[17]
-
Unlabeled Competitor (for non-specific binding): High concentration of unlabeled E2 or diethylstilbestrol (DES).[17]
The procedure and data analysis follow the same principles as the AR competitive binding assay.
IV. Summary and Interpretation of Results
A comprehensive assessment of 19-Nor-5-androstenediol's activity requires the integration of data from all three types of assays.
-
Androgenic Activity: A potent androgenic compound will exhibit a low EC50 value in the AR reporter gene assay and a low IC50 value in the AR competitive binding assay.
-
Estrogenic Activity: Estrogenic activity would be indicated by a low EC50 value in the ERα reporter gene assay, a significant proliferative effect in the MCF-7 assay, and a low IC50 value in the ER competitive binding assay.
-
Selectivity: By comparing the EC50 and IC50 values for the androgen and estrogen receptors, the selectivity of the compound can be determined. A compound that is highly selective for the androgen receptor will have significantly lower EC50 and IC50 values for AR-mediated effects compared to ER-mediated effects.
It is important to consider that these in vitro assays may not fully recapitulate the metabolic activation of 19-Nor-5-androstenediol that occurs in vivo. Therefore, it may be beneficial to perform these assays with the known active metabolite, nandrolone, to provide a more direct comparison of receptor activation.
V. References
-
Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]
-
In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. National Institutes of Health. [Link]
-
Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]
-
TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]
-
19-Nor-5-androstenediol. Wikipedia. [Link]
-
Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities. National Institutes of Health. [Link]
-
Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Oxford Academic. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PubMed Central. [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay. National Toxicology Program. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]
-
Human Androgen Receptor. Indigo Biosciences. [Link]
-
Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective. Oxford Academic. [Link]
-
Cell-based assays for screening androgen receptor ligands. National Institutes of Health. [Link]
-
19-Nor-5-androstenedione. Grokipedia. [Link]
-
MCF-7 ERE-luciferase reporter assay. ResearchGate. [Link]
-
Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. MDPI. [Link]
-
Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. MDPI. [Link]
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed. [Link]
-
Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed. [Link]
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. National Institutes of Health. [Link]
-
Δ 5 -Androstenediol is a natural hormone with androgenic activity in human prostate cancer cells. PNAS. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]
-
Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. ScienceDirect. [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay [mdpi.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
animal models for studying the effects of 19-Nor-5-androstenediol
Introduction & Mechanistic Rationale
19-Nor-5-androstenediol (Estr-5-ene-3
Mechanism of Action
The compound is a structural derivative of testosterone lacking the carbon-19 methyl group. Upon administration, it undergoes oxidation by the enzyme 3
Research Significance:
-
Doping Control: As a WADA-prohibited substance (S1. Anabolic Agents), understanding its urinary metabolic footprint (specifically 19-norandrosterone ) is critical for anti-doping laboratories.
-
Therapeutic Potential vs. Toxicity: Investigated for "tissue-selective" anabolic effects (sparing the prostate while maintaining muscle mass), though hepatotoxicity remains a concern.
Model Selection Strategy
The selection of the animal model is dictated by the specific endpoint: Anabolic/Androgenic Ratio or Metabolic Profiling .
| Endpoint | Preferred Model | Rationale |
| Anabolic/Androgenic Activity | Rat (Sprague Dawley or Wistar) | The Hershberger Bioassay (OECD 441) is the gold standard. Castration removes endogenous androgens, allowing precise measurement of the test compound's effect on specific target tissues. |
| Metabolic Profiling | Mouse (Chimeric) or Rat | Rodents share key steroidogenic enzymes (3 |
| Toxicology (Chronic) | Rat & Mouse | Required for assessing hepatotoxicity (liver tumors) and cardiovascular hypertrophy associated with chronic AAS exposure. |
Core Protocol: The Hershberger Bioassay (OECD 441)[1][2]
This protocol is the definitive method for quantifying the myotrophic (anabolic) versus androgenic effects of 19-Nor-5-androstenediol.
Experimental Design
-
Subject: Male Rats (Sprague Dawley), Peripubertal.[1]
-
Surgical State: Orchiectomized (Castrated) to eliminate endogenous testosterone background.
-
Group Size:
per group (minimum). -
Controls:
Surgical Preparation (Orchiectomy)
Timing: Perform on Post-Natal Day (PND) 42.
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).
-
Incision: Make a small incision in the scrotal sac.
-
Excision: Ligate the spermatic cord and excise both testes and epididymides.
-
Recovery: Allow 7 days for regression of accessory sex organs before initiating treatment.
Dosing Regimen
-
Route: Subcutaneous (s.c.) injection is preferred to bypass first-pass hepatic metabolism for potency assessment. Oral gavage is used if assessing bioavailability.
-
Duration: 10 consecutive days.
-
Dose Range (Suggested): 3, 10, and 30 mg/kg/day (s.c.).
Necropsy & Tissue Harvesting
Timing: 24 hours after the final dose.[1][4] Procedure: Euthanize and immediately weigh the following five androgen-dependent tissues (wet weight) to the nearest 0.1 mg.
Critical Dissection Targets:
-
Ventral Prostate (VP): Indicator of androgenic activity.[1]
-
Seminal Vesicles (SV): Indicator of androgenic activity (weigh with coagulating glands).[1][4]
-
Levator Ani/Bulbocavernosus (LABC): Primary indicator of anabolic (myotrophic) activity.
-
Cowper’s Glands: Confirmatory androgenic tissue.
Data Analysis & Interpretation
Calculate the Anabolic-Androgenic Index (AAI) :
-
High AAI: Desirable for muscle wasting therapies (SARM-like profile).
-
Low AAI: Indicates high virilization risk.
Metabolic Pathway & Doping Control Analysis
Researchers studying 19-Nor-5-androstenediol must track its conversion to Nandrolone and subsequent urinary metabolites.
Biological Pathway Visualization
The following diagram illustrates the metabolic activation and excretion pathway.
Figure 1: Metabolic activation of 19-Nor-5-androstenediol into Nandrolone and its subsequent urinary metabolites used for detection.[5]
Urine Collection Protocol
-
Metabolic Cage Housing: Place rats in individual metabolic cages for 24 hours on Day 10 of dosing.
-
Sample Preservation: Collect urine in vessels containing sodium azide (0.1%) to prevent bacterial degradation of steroids.
-
Analysis (GC-MS/MS): Hydrolyze urine with
-glucuronidase (E. coli) to deconjugate steroids. Extract with diethyl ether. Target ion monitoring for 19-norandrosterone (diagnostic marker).
Experimental Workflow Summary
The following diagram outlines the chronological steps for the Hershberger Assay validation of this compound.
Figure 2: Chronological workflow for the OECD 441 Hershberger Bioassay.
References
-
OECD (2009). Test No. 441: Hershberger Bioassay in Rats: A Short-term Screening Assay for (Anti)Androgenic Properties.[1] OECD Guidelines for the Testing of Chemicals, Section 4.
-
World Anti-Doping Agency (WADA). Prohibited List - Anabolic Agents (S1).
-
Q. Bowers, L.D. (2012). Athletic Drug Testing. Clinics in Laboratory Medicine. (Discusses 19-norandrosterone detection thresholds).
-
FDA (2004). Anabolic Steroid Control Act of 2004. (Classified 19-nor precursors as controlled substances).
-
Van Eenoo, P., & Delbeke, F. T. (2006). Metabolism and excretion of anabolic steroids in doping control—New steroids and new insights. Journal of Steroid Biochemistry and Molecular Biology.
Sources
developing immunoassays for 19-Nor-5-androstenediol detection
Application Note: High-Sensitivity Immunoassay Engineering for 19-Nor-5-androstenediol Detection
Executive Summary & Scientific Rationale
19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) and a direct prohormone of Nandrolone (19-nortestosterone).[1][2] Its detection is critical in anti-doping (WADA), forensic toxicology, and veterinary surveillance.[1]
The Challenge: The structural homology between 19-Nor-5-androstenediol, endogenous steroids (Testosterone), and other synthetic AAS (Nandrolone) presents a significant risk of cross-reactivity.[1] Standard antibodies often fail to distinguish the 3-hydroxyl,
The Solution: This guide details a "Rational Hapten Design" approach. By engineering an immunogen that conjugates at the C-17 position, we force the immune system to recognize the unique A-ring features (the 3-OH group and C5-C6 double bond), thereby maximizing specificity.[1]
Phase I: Immunogen Engineering (The "Make or Break" Step)
The specificity of an immunoassay is determined before the first animal is immunized. It is defined by the chemistry of the hapten-protein conjugate.[1]
Hapten Design Logic
-
Target Molecule: 19-Nor-5-androstenediol (MW: ~276 Da).[1][2][3]
-
Requirement: Small molecules are not immunogenic.[1][3] They must be conjugated to a carrier protein (e.g., KLH, BSA).[1]
-
Linker Strategy:
-
Avoid C3 Linkage: Linking at C3 would mask the hydroxyl group, making the antibody "blind" to the main difference between the target and Nandrolone.
-
Select C17 Linkage: Conjugation via the C17-hydroxyl group exposes the entire A-ring and B-ring to the immune system.[1] This allows the generation of antibodies that specifically recognize the "19-nor" motif and the specific A-ring saturation state.
-
Synthetic Protocol: Preparation of 19-Nor-5-androstenediol-17-Hemisuccinate
Note: This synthesis creates a carboxylic acid handle for protein coupling.[1][3]
-
Reagents: 19-Nor-5-androstenediol, Succinic anhydride, Pyridine (anhydrous), 4-Dimethylaminopyridine (DMAP).[1][3]
-
Reaction:
-
Dissolve 100 mg of 19-Nor-5-androstenediol in 5 mL anhydrous pyridine.
-
Add 200 mg Succinic anhydride and a catalytic amount of DMAP.
-
Reflux: Heat at 60°C for 24 hours under nitrogen atmosphere.
-
Mechanism:[1][2][4] The succinic anhydride preferentially attacks the less sterically hindered hydroxyls. (Note: C3 and C17 are both secondary, but reaction conditions can be tuned, or isomers separated).[1]
-
-
Purification:
-
Evaporate pyridine under reduced pressure.[1]
-
Resuspend residue in Ethyl Acetate and wash with 1M HCl (to remove pyridine) and water.
-
Critical Step: Purify via Silica Gel Chromatography (Mobile Phase: Chloroform/Methanol 95:5) to isolate the 17-hemisuccinate isomer from the 3-hemisuccinate or 3,17-bis-hemisuccinate byproducts.[1] Confirm structure via NMR.
-
Immunogen Conjugation (Active Ester Method)
-
Activation: Dissolve the purified Hapten-Hemisuccinate in DMF. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in a 1:1:1 molar ratio.[1] Stir for 2 hours to form the NHS-ester.[1]
-
Coupling: Add the activated hapten dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) in Carbonate Buffer (pH 9.6).
-
Dialysis: Dialyze against PBS (pH 7.4) for 48 hours to remove unreacted hapten.
Phase II: Antibody Generation & Screening Workflow
Do not rely on a single screening step.[1] Use a "Counter-Screening" strategy to filter out cross-reactive clones early.[1]
Figure 1: Counter-Screening Workflow. Clones are only selected if they bind the Target but fail to bind the structurally similar Nandrolone.
Phase III: ELISA Assay Protocol (Competitive Format)
For small molecules, a Competitive Indirect ELISA is the industry standard.
Principle: Free 19-Nor-5-androstenediol in the sample competes with immobilized Hapten-BSA conjugate for binding to the specific antibody.[1]
Reagents Preparation
-
Coating Antigen: 19-Nor-5-androstenediol-BSA (Note: Use BSA, not KLH, to avoid anti-carrier protein interference).[1]
-
Primary Antibody: The specific antibody generated in Phase II.
-
Secondary Antibody: Goat anti-Rabbit IgG-HRP (Horseradish Peroxidase).[1][3]
Step-by-Step Protocol
-
Coating: Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1] Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate 1 hour at RT.
-
Competition Step (The Critical Reaction):
-
Add 50 µL of Standard or Sample (Urine/Serum extract) to wells.
-
Immediately add 50 µL of Primary Antibody (diluted to optimal titer).
-
Incubate: 1 hour at 37°C (Thermodynamic equilibrium).
-
-
Washing: Wash plate 5x with PBST.
-
Detection: Add 100 µL Secondary Antibody-HRP.[1][3] Incubate 45 min at RT.
-
Development: Wash 5x. Add 100 µL TMB Substrate.[1] Incubate 15 min (protect from light). Stop reaction with 50 µL 2M H2SO4.[1]
-
Read: Measure Absorbance (OD) at 450 nm.
Phase IV: Validation & Data Analysis
Cross-Reactivity (CR) Profiling
Calculate % CR using the formula:
| Steroid Analog | Structural Difference | Expected CR (%) | Interpretation |
| 19-Nor-5-androstenediol | Target | 100% | Reference |
| Nandrolone (19-Nortestosterone) | 3-Ketone, | < 5% | Acceptable |
| Testosterone | 19-Methyl, 3-Ketone | < 0.1% | Excellent |
| 19-Norandrosterone | 3-OH, 17-Ketone | < 10% | Metabolite interference |
| Estradiol | Aromatic A-ring | < 0.01% | Negligible |
Sensitivity Data (Example)
-
IC50 (50% Inhibition): 1.5 ng/mL[1]
-
LOD (Limit of Detection): 0.1 ng/mL (Calculated as Mean of Blank - 3*SD).[1]
-
Linear Range: 0.2 – 20 ng/mL.
Troubleshooting Matrix Interference
Biological matrices (urine, plasma) contain salts and proteins that affect binding.[1][3]
-
Solution: Perform a Matrix Match Calibration . Spike standards into "drug-free" urine rather than buffer.
-
Extraction: If interference persists, employ Liquid-Liquid Extraction (LLE) using Diethyl Ether or TBME (tert-Butyl methyl ether) prior to assay.[1]
Comparative Analysis: Immunoassay vs. LC-MS/MS
Figure 2: Strategic selection of detection methods. ELISA is the "Gatekeeper" (Screening), while LC-MS/MS is the "Judge" (Confirmation).
References
-
World Anti-Doping Agency (WADA). (2023).[1] WADA Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[1]Link
-
Liu, Y. H., et al. (2007).[1] Hapten design and indirect competitive immunoassay for parathion determination: correlation with molecular modeling and principal component analysis. Analytica Chimica Acta.[1][5] Link
-
Rao, P. N., et al. (1978).[1][6] Synthesis of new steroid haptens for radioimmunoassay--part V. 19-O-carboxymethyl ether derivative of testosterone. Journal of Steroid Biochemistry.[6] Link
-
PubChem. (2023).[1][3] 19-Nor-5-androstenediol Compound Summary. National Library of Medicine. Link
-
Hemmersbach, P. (2008).[1] History of mass spectrometry at the Olympic Games. Journal of Mass Spectrometry. (Context on 19-nor steroid detection evolution).
Sources
- 1. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
- 2. 19-Nor-5-Androstenediol|CAS 25975-59-1|Research Chemical [benchchem.com]
- 3. 19-Nor-5-androstenediol | C18H28O2 | CID 9900246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hapten design and indirect competitive immunoassay for parathion determination: correlation with molecular modeling and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new steroid haptens for radioimmunoassay--part V. 19-O-carboxymethyl ether derivative of testosterone. A highly specific antiserum for immunoassay of testosterone from both male and female plasma without chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving resolution of 19-Nor-5-androstenediol isomers in chromatography
Executive Overview
The separation of 19-nor-5-androstenediol (estr-5-ene-3,17-diol) isomers presents a significant challenge in analytical chemistry due to the subtle stereochemical differences at the C3 position (3
For researchers in anti-doping (WADA compliance) and pharmaceutical development, achieving baseline resolution is non-negotiable. This guide synthesizes high-resolution gas chromatography (GC) and liquid chromatography (LC) protocols designed to overcome the co-elution of these epimers.
Troubleshooting Guide & FAQs
Q1: My 3 - and 3 - isomers are co-eluting on my standard GC-MS method. How can I improve resolution?
Diagnosis:
Standard screening methods often use rapid temperature ramps (e.g., 10°C/min) which are insufficient for resolving C3 epimers. The 3
Solution: You must alter the selectivity and the thermal gradient.
-
Flatten the Ramp: Introduce a "resolution plateau" in your temperature program. Slow the ramp to 2°C/min across the critical elution window (typically 220°C – 250°C).
-
Phase Change: If a 5% phenyl column (HP-5MS, DB-5MS) fails, switch to a DB-17MS (50% phenyl) or equivalent. The higher phenyl content increases
- interactions with the steroid backbone, often amplifying the retention time difference between the planar 3 and the axial 3 conformers.
Q2: I am seeing poor sensitivity for 19-nor-5-androstenediol in LC-MS/MS ESI+. Why?
Diagnosis: Unlike testosterone or nandrolone, 19-nor-5-androstenediol lacks a conjugated keto group (3-keto-4-ene). It is a neutral steroid with two hydroxyl groups. In Electrospray Ionization (ESI), it has low proton affinity, leading to poor ionization efficiency and high limits of detection (LOD).
Solution: You cannot rely on protonation alone.
-
Mobile Phase Additive: Add 0.2 mM Ammonium Fluoride (NH
F) to your aqueous mobile phase. This promotes the formation of adducts in ESI negative mode , which often yields 10-50x higher sensitivity than positive mode for neutral steroids. -
Derivatization: If ESI+ is mandatory, use Dansyl Chloride derivatization. This attaches a charged moiety to the hydroxyl groups, drastically improving ionization efficiency and retention on C18 columns.
Q3: My GC-MS peaks are tailing significantly. Is this a column issue?
Diagnosis: While it could be a column issue, for silylated steroids, tailing is almost always due to incomplete derivatization or moisture contamination . The hydroxyl groups at C3 and C17 must be fully protected as Trimethylsilyl (TMS) ethers. Free hydroxyls interact with active sites (silanols) in the liner and column, causing tailing.
Solution:
-
Reagent Check: Ensure your MSTFA is fresh.[1]
-
Catalyst: Use MSTFA activated with NH
I (2 mg/mL) and Dithioerythritol (DTE) . The iodide acts as a potent catalyst to silylate sterically hindered hydroxyls that pure MSTFA might miss. -
Moisture: Verify your solvents are anhydrous. Even trace water hydrolyzes TMS derivatives back to free diols.
Experimental Protocols
Protocol A: High-Resolution GC-MS Separation
Objective: Baseline separation of 3
Reagents:
-
Derivatization Mix: MSTFA : NH
I : DTT (1000 : 2 : 4 v/w/w). -
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Workflow:
-
Dry Down: Evaporate 50 µL of sample extract to complete dryness under N
at 40°C. -
Reconstitution: Add 50 µL of Derivatization Mix .
-
Reaction: Vortex for 30s. Incubate at 60°C for 20 minutes . (Note: Higher temps can cause degradation; 60°C is optimal for silylation without artifact formation).
-
Injection: Inject 1-2 µL into GC-MS.
GC Parameters:
-
Column: Agilent DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 280°C.
-
Temperature Program:
-
Start: 180°C (Hold 1 min)
-
Ramp 1: 10°C/min to 220°C
-
Ramp 2 (Critical): 2°C/min to 260°C (This slow ramp resolves the isomers)
-
Ramp 3: 30°C/min to 300°C (Hold 3 min)
-
Protocol B: LC-MS/MS Sensitivity Enhancement
Objective: High-sensitivity detection of underivatized isomers.
LC Parameters:
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Reason: Biphenyl phases offer superior selectivity for isomeric steroids compared to C18.
-
Mobile Phase A: Water + 0.2 mM Ammonium Fluoride.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% -> 70% B (Shallow gradient for resolution)
-
8-9 min: 98% B (Wash)
-
-
Detection: ESI Negative Mode (monitor
adducts).
Technical Visualizations
Figure 1: GC-MS Method Development Logic
This decision tree guides you through resolving co-elution and peak shape issues specific to silylated steroids.
Caption: Decision tree for optimizing GC-MS separation of 19-nor-5-androstenediol isomers, focusing on temperature gradients and derivatization chemistry.
Figure 2: LC-MS Sensitivity Optimization Workflow
This workflow illustrates the critical choices between ionization modes for neutral steroids.
Caption: Workflow for maximizing LC-MS sensitivity. Neutral steroids require either fluoride adduct formation (ESI-) or derivatization (ESI+) for trace detection.
Data Summary: Isomer Characteristics
| Isomer | Trivial Name | GC-MS Retention (Relative)* | Key Diagnostic Ion (TMS) |
| 19-nor-5-androstene-3 | 3 | 0.98 (Elutes First) | m/z 420 ( |
| 19-nor-5-androstene-3 | Bolandiol (3 | 1.00 (Elutes Second) | m/z 420 ( |
| 19-nor-4-androstenediol | 4-ene isomer | 1.02 - 1.05 | m/z 418 ( |
*Note: Relative retention times are approximate and highly dependent on the temperature ramp in the 220-260°C region.
References
-
World Anti-Doping Agency (WADA). "Prohibited List."[2][3] WADA-ama.org. [Link]
-
Mareck, U., et al. "Recent advances in doping analysis (17)."[4] Sport und Buch Strauß, 2009.[4] (Discusses LC-MS/MS of low level anabolic agents). [Link]
-
Li, Z.M., & Kannan, K. "Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry."[5][6] PubMed, 2022. (Methodology for steroid isomer separation). [Link]
-
Phenomenex. "LC-MS/MS Steroid Analysis Solutions for Clinical Research."[7] Phenomenex Technical Guide. (Column selection for steroid isomers). [Link]
-
Goudreault, D., & Massé, R. "Studies on anabolic steroids—IV. Identification of new urinary metabolites of 19-nortestosterone..." Journal of Steroid Biochemistry, 1990. (Foundational work on 19-nor steroid derivatization and GC-MS). [Link]
Sources
- 1. 1852-53-5・5alpha-Androstane-3alpha,17beta-diol (16,16,17-D3, 98%) 100 ug/mL in methanol, CP 95%・5alpha-Androstane-3alpha,17beta-diol (16,16,17-D3, 98%) 100 ug/mL in methanol, CP 95%【詳細情報】|【ライフサイエンス】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Technical Support Center: 19-Nor-5-androstenediol Extraction Troubleshooting
Topic: Troubleshooting Low Recovery of 19-Nor-5-androstenediol During Extraction Content Type: Technical Support Center Guide
Executive Summary: The Analyte Profile
Before troubleshooting, confirm your analyte's physicochemical behavior.[1] 19-Nor-5-androstenediol (Bolandiol) is a moderately lipophilic steroid with specific stability concerns that differ from its 4-ene analogs (e.g., Nandrolone).[2][1][3]
| Property | Value | Implication for Extraction |
| IUPAC Name | Estr-5-ene-3β,17β-diol | Delta-5 double bond is less stable than Delta-4 conjugated systems.[2][1][3] |
| LogP | ~3.06 (Experimental/Predicted) | Retains well on C18/HLB; requires >80% organic solvent for elution.[2][1][3] |
| pKa | ~18 (Neutral in biological pH) | pH adjustment during SPE is for matrix suppression control, not analyte ionization.[2][1][3] |
| Solubility | Water: 0.064 g/L | High risk of precipitation in aqueous buffers; requires organic modifiers.[1][3] |
| Key Metabolites | 19-Norandrosterone, 19-Noretiocholanolone | In urine, the parent compound is heavily conjugated (Glucuronide/Sulfate).[2][3] |
Part 1: Diagnostic Workflow
Use this logic tree to isolate the source of your low recovery.
Caption: Figure 1.[2][1][3] Diagnostic decision tree for isolating steroid recovery failures.
Part 2: Troubleshooting Guide (Q&A)
Category A: Pre-Treatment & Enzymatic Hydrolysis (Urine Matrix)[1][4]
Q: My recovery is near zero in urine but fine in spiked water. Why? A: You are likely failing to deconjugate the steroid.[1] 19-Nor-5-androstenediol is excreted extensively as glucuronide and sulfate conjugates.[2][1][3] If you extract without hydrolysis, the conjugated forms (which are highly polar) will flow straight through your extraction solvent or SPE cartridge waste steps.[1]
-
The Fix: You must perform enzymatic hydrolysis.[1]
-
Expert Insight: Be careful with Helix pomatia (HP) juice.[1] While it contains both glucuronidase and sulfatase, crude preparations can contain oxidoreductases that convert 5-ene-3β-ols (your analyte) into 4-ene-3-ones (Nandrolone) [1].[2][1][3] This "disappearance" looks like low recovery but is actually an artifactual biotransformation.[1]
-
Protocol Adjustment: Use purified recombinant
-glucuronidase if you only suspect glucuronides.[2][3] If sulfates are expected, use a sulfatase-clean preparation and monitor for Nandrolone formation as a quality control step.[2][1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Q: I am using acid hydrolysis to save money. Is this acceptable?
A: Absolutely not for this analyte.
Acid hydrolysis (e.g., heating with HCl) causes the isomerization of the
-
Mechanism:
[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Result: You will lose 100% of your specific target and falsely identify Nandrolone.[1]
Category B: Solid Phase Extraction (SPE) Optimization
Q: I am using a standard C18 cartridge. Is the analyte breaking through? A: With a LogP of ~3.06, breakthrough on C18 is unlikely unless your wash solvent is too strong.
-
Diagnosis: Collect the "Load" and "Wash" fractions and analyze them.[1] If the analyte is there, your retention mechanism failed.[1]
-
Common Error: Using >20% Methanol/Acetonitrile in the wash step.[1]
-
Correction: Keep wash solvents to <10% Methanol. 19-Nor-5-androstenediol is moderately polar compared to esters; it will elute prematurely if the organic modifier is too high during the wash.[2][1][3]
Q: I suspect the analyte is stuck on the cartridge. What elution solvent should I use? A: 19-Nor-5-androstenediol requires strong organic elution.[2][1][3]
-
Recommendation: Use 100% Methanol or Ethyl Acetate.[1]
-
Warning: If using a polymeric weak anion exchange (WAX) cartridge (common for separating free vs. conjugated steroids), the free steroid (neutral) elutes in the organic flow-through or the initial methanol elution, not the basic elution step used for acidic conjugates.[2]
Category C: Instrumental & Post-Extraction Issues
Q: I see low signal in LC-MS/MS. Is it recovery or suppression? A: It is likely matrix effects (Ion Suppression).[1] Urine extracts are "dirty."[1]
-
Test: Perform a post-column infusion (PCI) experiment. Inject a blank matrix extract while infusing the standard.[1] If the signal drops at the analyte's retention time, you have suppression.[1]
-
The Fix:
-
Improve Cleanup: Switch from LLE to SPE (Oasis HLB or equivalent).
-
Chromatography: Adjust the gradient to move the analyte away from the suppression zone (usually the solvent front or the very end of the gradient).
-
Ionization: 19-nor steroids ionize poorly in ESI compared to testosterone.[1] Consider APCI (Atmospheric Pressure Chemical Ionization) or derivatization (e.g., with picolinic acid) to enhance sensitivity [3].[2][1]
-
Q: I am using GC-MS and recovery is inconsistent. A: Check your derivatization efficiency.
-
Issue: The two hydroxyl groups (3
, 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) must be fully silylated (e.g., MSTFA/TMIS). If moisture is present, the reaction fails. -
Symptom: You see mono-TMS peaks or the original underivatized peak.[2][1]
-
Fix: Ensure the extract is bone dry before adding MSTFA. Use a moisture trap or dry down with Nitrogen at 40°C for an extra 10 mins.[1]
Part 3: Optimized Extraction Protocol
This protocol minimizes isomerization and adsorption losses.[1]
Reagents:
-
Lysis Buffer: 0.2M Sodium Acetate (pH 5.2).[1]
-
Enzyme: Purified
-glucuronidase/sulfatase (avoid crude HP juice if possible).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, 60mg).[2][1]
Step-by-Step Workflow:
-
Sample Prep: Aliquot 2 mL Urine. Add 50 µL Internal Standard (Deuterated Nandrolone or similar).[1]
-
Hydrolysis: Add 1 mL Acetate Buffer (pH 5.2) and 50 µL Enzyme. Incubate at 50°C for 2 hours .
-
Critical: Do not exceed 55°C to prevent thermal degradation.[1]
-
-
Conditioning: Condition SPE with 3 mL Methanol, then 3 mL Water.
-
Loading: Load hydrolyzed sample (ensure pH is ~5.2). Flow rate < 1 mL/min.[1]
-
Washing:
-
Elution: Elute with 2 x 1.5 mL Methanol .
-
Note: Avoid Acetone if using plastic tubes (leaching).[1]
-
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C .
-
Reconstitution (LC-MS): Dissolve in 100 µL 50:50 Methanol:Water. Use Silanized Glass Vials .
Part 4: Solvent & Stability Data
| Solvent System | Solubility/Recovery Risk | Recommendation |
| Water (100%) | Very Low Solubility (0.064 g/L) | Risk: Adsorption to container walls.[2][1][3] Always add >10% organic.[1] |
| Methanol (100%) | High Solubility | Best for Elution and Stock Solutions.[2][1][3] |
| Ethyl Acetate | High Solubility | Good for LLE, but evaporation can be slow/variable.[1][3] |
| Acidic Buffer (pH < 3) | High Risk | Avoid. Causes isomerization to Nandrolone.[2][1][3] |
| Plastic (PP) Tubes | Adsorption Risk | Avoid during evaporation/reconstitution steps.[2][1][3] Use Glass. |
References
-
Torrado, S., et al. (2008).[2][1][5] Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol.[2][1][3][5] Rapid Communications in Mass Spectrometry, 22(19), 3035–3042.[2][1][5] Link
-
Schänzer, W., & Donike, M. (1993).[2][1] Metabolism of anabolic steroids in man: synthesis and use of reference substances for identification of anabolic steroid metabolites. Analytica Chimica Acta, 275(1-2), 23-48.[2][1] Link
-
Thevis, M., & Schänzer, W. (2007).[2][1] Mass spectrometry in sports drug testing: Structure characterization and analytical properties of steroid-derived drugs. Mini Reviews in Medicinal Chemistry, 7(5), 489-497.[2][1] Link
-
World Anti-Doping Agency (WADA). (2023).[1] Technical Document TD2023NA: Harmonization of Analysis and Reporting of 19-Norsteroids. Link
Sources
- 1. 19-Nor-5-androstenediol | C18H28O2 | CID 9900246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 19-Nor-5-androstenediol (FDB023379) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. 19-Nor-5-androstenediol [medbox.iiab.me]
Technical Support Center: 19-Nor-5-Androstenediol Immunoassay Optimization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cross-Reactivity & Specificity in 19-Nor-5-Androstenediol (19-NA-5) Detection
Welcome to the Technical Support Center
You are likely here because your immunoassay for 19-Nor-5-androstenediol (a key prohormone and Nandrolone precursor) is showing unexpected positive signals. In the high-stakes world of steroid analysis—whether for anti-doping (WADA compliance) or metabolic research—distinguishing between the Delta-5 (19-nor-5-androstenediol) and Delta-4 (Nandrolone/19-nortestosterone) isomers is the ultimate challenge.
This guide moves beyond basic troubleshooting. We will dissect the structural biology causing your interference, provide a self-validating extraction protocol to eliminate matrix effects, and establish a rigorous cross-reactivity mapping workflow.
Module 1: Diagnostic Logic (Triage)
Before altering your assay parameters, use this logic flow to identify the source of your interference. Is it true cross-reactivity (antibody-driven) or matrix interference (sample-driven)?
Figure 1: Diagnostic decision tree. Linearity of dilution is the quickest way to distinguish specific antibody cross-reactivity from non-specific matrix interference.
Module 2: The Science of Specificity (The "Why")
The Core Problem: Isobaric Homology. Your antibody is struggling to distinguish the position of a single double bond.
-
Target: 19-Nor-5-androstenediol (Double bond at C5-C10 or C5-C6).
-
Interferent: Nandrolone (Double bond at C4-C5).
Antibodies recognize 3D epitopes. If your immunogen was conjugated to the carrier protein via the C-3 position , the A-ring (where the difference lies) is masked by the linker. The antibody "sees" the D-ring (C-17), which is identical in both molecules.
Table 1: Common Cross-Reactants in 19-Nor-Steroid Assays Data aggregated from standard competitive ELISA validation profiles.
| Compound | Structural Relation | Typical Cross-Reactivity (%) | Cause of Interference |
| 19-Nor-5-androstenediol | Target | 100% | N/A |
| Nandrolone (19-Nortestosterone) | Delta-4 Isomer | 15% - 60% | Identical D-ring; A-ring homology. |
| 19-Nor-4-androstenediol | Delta-4 Isomer | 40% - 80% | High structural overlap. |
| Testosterone | Endogenous Analog | < 1% | Methyl group at C-19 provides steric hindrance. |
| Trenbolone | Synthetic Analog | < 0.1% | Trienone structure alters ring geometry significantly. |
Senior Scientist Note: If you observe >50% cross-reactivity with Nandrolone, your antibody is likely recognizing the absence of the C-19 methyl group rather than the specific A-ring unsaturation. You cannot "block" this away; you must switch to an antibody raised against an immunogen conjugated at the C-17 position , exposing the A-ring to the immune system during host production.
Module 3: Sample Preparation (The First Line of Defense)
In urine analysis (the primary matrix for this analyte), steroids exist as glucuronide or sulfate conjugates. Direct assaying of raw urine leads to massive non-specific binding. You must hydrolyze and extract.
Protocol: Enzymatic Hydrolysis & Solid Phase Extraction (SPE)
Objective: Isolate free steroids and normalize the matrix to buffer standards.
Reagents:
- -Glucuronidase (E. coli K12 derived).
-
SPE Cartridges (C18 or Hydrophilic-Lipophilic Balance - HLB).
-
Wash Buffer: 5% Methanol in water.
-
Elution Solvent: 100% Methanol.
Step-by-Step Workflow:
-
Hydrolysis:
-
Aliquot 2 mL of urine.
-
Adjust pH to 7.0 (optimal for E. coli enzyme).
-
Add 50
L -Glucuronidase. -
Incubate at 50°C for 1 hour. Crucial: Do not overheat, or you risk thermal degradation of the steroid.
-
-
SPE Conditioning:
-
Condition cartridge with 3 mL Methanol, followed by 3 mL Water.
-
-
Loading:
-
Load hydrolyzed sample (flow rate < 2 mL/min).
-
-
Washing (The Specificity Step):
-
Wash with 3 mL 20% Methanol .
-
Why? This removes polar interferences (urea, salts) and some less hydrophobic proteins without eluting the 19-nor steroids.
-
-
Elution:
-
Elute with 2 mL 100% Methanol.
-
-
Reconstitution:
-
Evaporate methanol under Nitrogen stream at 40°C.
-
Reconstitute in Assay Buffer (usually PBS-BSA). Never reconstitute in water; steroids will crash out of solution.
-
Figure 2: Sample preparation workflow. Hydrolysis is mandatory to convert urinary metabolites into the free steroids recognized by the antibody.
Module 4: Cross-Reactivity Mapping (Validation)
Do not rely on the manufacturer's insert alone. Your specific matrix (plasma, urine, cell culture media) affects binding kinetics.
The "Spike-Recovery" Specificity Test:
-
Create a Matrix Pool: Strip endogenous steroids from your matrix using charcoal stripping (or use a synthetic surrogate matrix).
-
Spike Target: Add 19-Nor-5-androstenediol at your assay's EC50 (e.g., 5 ng/mL).
-
Spike Interferent: In separate tubes, add Nandrolone at 10x, 100x, and 1000x the target concentration.
-
Calculate % Cross-Reactivity (CR):
-
Decision Limit: If CR > 1% for Nandrolone, you must separate the isomers chromatographically (HPLC) prior to immunoassay, or move to Mass Spectrometry.
Module 5: FAQ - Addressing Common Pain Points
Q1: My standard curve looks good, but my negative controls are reading high. Why?
-
A: This is "Matrix Effect," not cross-reactivity. The proteins in your sample are physically blocking the antibody from binding to the plate (steric hindrance), or you have "Bridge Binding" where heterophilic antibodies link the capture and detection antibodies.
-
Fix: Add a blocking agent to your assay buffer. Casein (0.5%) is often superior to BSA for steroid assays. Alternatively, use a commercial HAMA (Human Anti-Mouse Antibody) blocker.
Q2: Can I distinguish 19-Nor-5-androstenediol from 19-Nor-4-androstenediol?
-
A: With immunoassay alone? Extremely unlikely. The structural difference is too subtle for 99% of antibodies.
-
Fix: You must use LC-MS/MS for confirmation. The WADA Technical Document TD2021NA mandates Mass Spectrometry for this exact reason—immunoassays are screening tools, not confirmation tools [1].
Q3: Why does WADA focus on 19-Norandrosterone (19-NA) instead of the parent diol?
-
A: 19-Nor-5-androstenediol is rapidly metabolized in the body. The diagnostic marker in urine is the metabolite 19-NA.[1][2][3] If you are testing in vitro (cell culture), measure the parent. If testing in vivo (urine), measure 19-NA [2].[1]
References
-
World Anti-Doping Agency (WADA). (2021).[2] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.[2][4] WADA.[3][5] [Link]
-
Geyer, H., et al. (2004).[3] Significance of 19-norandrosterone in athletes' urine samples.[3] British Journal of Sports Medicine. [Link]
-
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]
Sources
preventing degradation of 19-Nor-5-androstenediol during sample preparation
Technical Support Center: 19-Nor-5-Androstenediol Stability & Sample Preparation
Current Status: Operational Ticket ID: T-19NOR-PREP-001 Assigned Specialist: Senior Application Scientist, Steroid Analysis Division
Executive Summary: The Stability Paradox
Welcome to the technical guide for handling 19-nor-5-androstenediol (19-NA) . As a researcher, you likely know that 19-nor steroids are notoriously labile. The absence of the C-19 methyl group exposes the A/B ring system to oxidative stress, while the
This guide is not a generic SOP. It is a troubleshooting system designed to prevent the two most common failures in 19-NA analysis: Acid-Catalyzed Isomerization and Oxidative Degradation .
Module 1: The Hydrolysis Trap (Preventing Isomerization)
The Problem: Users often report the "disappearance" of 19-nor-5-androstenediol and the simultaneous appearance of 19-nor-4-androstenediol. This is rarely a metabolic reality; it is almost always an artifact of aggressive hydrolysis conditions.
The Mechanism:
The
The Solution: The Neutral Path
You must switch to Escherichia coli
Protocol: The "Soft" Hydrolysis Workflow
-
Buffer Prep: Prepare 0.2 M Phosphate buffer at pH 7.0 .
-
Enzyme Addition: Add E. coli
-glucuronidase (K12 strain recommended). -
Incubation: Incubate at 50°C for 1 hour .
-
Critical Check: Do not exceed 55°C. Thermal stress combined with trace impurities can trigger isomerization even at neutral pH.
-
-
Stop Solution: Add 250 µL of cold carbonate buffer (pH 9-10) immediately after incubation to quench the reaction and prepare for Liquid-Liquid Extraction (LLE) with TBME (tert-butyl methyl ether).
Visualization: The Isomerization Risk Pathway
Caption: Figure 1. Mechanism of artifact formation. Acidic hydrolysis promotes the shift from the
Module 2: Derivatization Chemistry (Stopping Oxidation)
The Problem: Low recovery and "noisy" baselines in GC-MS. The 19-nor position makes the molecule prone to oxidation during the heating step of silylation. Furthermore, steric hindrance can lead to incomplete derivatization (mono-TMS vs. bis-TMS), splitting your signal.
The Solution: The "Activated" Antioxidant Mix Standard MSTFA is insufficient. You must use a catalytic mixture that forces enol-TMS formation (if ketones are present) and protects against oxidation.
The Golden Reagent Ratio:
| Component | Role | Concentration |
|---|---|---|
| MSTFA | Silylating Agent | Base Volume (e.g., 1000 µL) |
| Ammonium Iodide (NH
Note: 2-Mercaptoethanol (3-6 µL) can replace DTE, but DTE is generally more stable in the solid phase for preparation.
Protocol: The Protective Derivatization
-
Dryness: Ensure the SPE/LLE extract is completely dry under nitrogen. Trace water destroys MSTFA.
-
Reagent Addition: Add 50-100 µL of the fresh MSTFA/NH
I/DTE mixture.-
Tip: Prepare this mixture fresh daily or store in aliquots at -20°C. The solution should be clear to pale yellow. Dark yellow/brown indicates iodine liberation and degradation.
-
-
Reaction: Heat at 60°C for 20 minutes .
-
Why? NH
I lowers the activation energy, allowing milder temperatures (60°C vs 80°C) which further protects the 19-nor structure.
-
-
Injection: Inject directly into the GC-MS.
Module 3: Matrix Stability ("Active" Urine)
The Problem: Even with perfect prep, you detect 19-norandrosterone (a metabolite) in a sample that should be negative.
The Cause: "Active" urine.[1][2] Bacteria in non-sterile urine can express demethylase enzymes (e.g., CYP51A1 homologs) that convert endogenous androsterone into 19-norandrosterone in situ during storage.
The Fix:
-
Cold Chain: Samples must be frozen at -20°C immediately upon receipt.
-
Validation: If a positive is found, check for 5
-androstane-3,17-dione. High levels of this compound correlate with microbial degradation of the sample matrix.
Troubleshooting FAQs
Q: I see two peaks for 19-nor-5-androstenediol in my chromatogram. Why? A: This is likely incomplete derivatization. You are seeing the 3-mono-TMS and the 3,17-bis-TMS derivatives.
-
Fix: Ensure your MSTFA is "activated" with NH
I. The catalyst is essential to drive the reaction to completion (bis-TMS) for hindered hydroxyls. Also, check for moisture in the vial.
Q: Can I use microwave-assisted derivatization to save time? A: Yes, but proceed with caution. While microwave derivatization (e.g., 3 minutes at 700W) is faster, the rapid heating can sometimes degrade 19-nor steroids if the antioxidant (DTE) is omitted. Stick to the thermal block method (60°C/20min) for maximum reproducibility unless you have validated the microwave method with deuterated internal standards.
Q: My internal standard (d3-Nandrolone) recovery is good, but the analyte is low. What happened?
A: This indicates a specific loss of the
-
Fix: Switch to the Neutral pH (E. coli) hydrolysis protocol immediately.
Workflow Visualization
Caption: Figure 2. Optimized workflow for 19-nor-5-androstenediol analysis, emphasizing neutral hydrolysis and antioxidant-protected derivatization.
References
-
World Anti-Doping Agency. (2021). Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.Link
-
Schänzer, W., et al. (2005). Aspects of the in situ formation of 19-norsteroids. Recent Advances in Doping Analysis (13). Link
-
Geyer, H., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls.[3] Drug Testing and Analysis.[2][4][5][6] Link
-
Mareck, U., et al. (2008). Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids. Journal of Chromatography B. Link
-
Bowers, L. D. (2009). Enhancement of Chemical Derivatization of Steroids by Gas Chromatography/Mass Spectrometry (GC/MS). Journal of Chromatography B. Link
Sources
- 1. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Optimizing Derivatization of 19-Nor-5-androstenediol
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: High-Efficiency Silylation Protocols for 19-Nor Steroids in GC-MS
Executive Summary & Mechanism
The Challenge:
Derivatizing 19-nor-5-androstenediol (and its isomers) for GC-MS analysis presents a specific chemical challenge: the steric hindrance at the 17
The Solution: Standard MSTFA/TMCS reagents are often insufficient for quantitative conversion of the 17-OH group. The "Gold Standard" protocol utilizes in-situ generation of TMS-Iodide (using MSTFA activated with Ammonium Iodide and stabilized with Dithioerythritol). This creates a hyper-active silylating environment capable of overcoming steric hindrance.
Reaction Logic Visualization
The following diagram illustrates the critical pathway from the native diol to the target Di-TMS derivative, highlighting the failure point (Mono-TMS) that this guide aims to eliminate.
Figure 1: Reaction kinetics pathway. The transition from Mono-TMS to Bis-TMS is the rate-limiting step requiring catalytic activation.
The "Gold Standard" Protocol (MSTFA/NH4I/DTE)
Recommended for: Anti-doping analysis (WADA compliance), trace detection (<1 ng/mL).
This protocol uses the Donike Mixture , widely accepted in accredited laboratories for its ability to silylate hindered hydroxyls and enolizable keto groups.
Reagents Required[1][2][3][4][5][6]
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (Silylation agent).[1][2]
-
NH
I: Ammonium Iodide (Catalyst). -
DTE: Dithioerythritol (Reductant/Antioxidant).
-
Solvent: Dried Pyridine (optional, but recommended for solubility).
Step-by-Step Methodology
-
Preparation of Derivatization Mixture:
-
Combine MSTFA : NH
I : DTE in a ratio of 1000 : 2 : 4 (v/w/w). -
Example: Dissolve 2 mg NH
I and 4 mg DTE in 1 mL MSTFA. -
Note: This mixture must be prepared fresh or stored under nitrogen at 4°C (yellowing indicates iodine formation; discard if dark orange).
-
-
Sample Drying (Critical):
-
Evaporate the sample extract to complete dryness under a stream of nitrogen at 40°C.
-
Validation: Any residual moisture will hydrolyze the TMS-I intermediate, stopping the reaction.
-
-
Reaction:
-
Add 50–100 µL of the Derivatization Mixture to the dried residue.
-
Vortex for 30 seconds.
-
Incubate at 70°C for 30 minutes . (Alternatively: 60°C for 60 mins).
-
-
Injection:
-
Inject 1–2 µL directly into the GC-MS.
-
System Note: Use a splitless injection mode for trace analysis.
-
Troubleshooting & FAQs
Direct answers to common failure modes.
Q1: I see two peaks for my analyte. One is the target mass, the other is M-72. What is happening?
Diagnosis: Incomplete Derivatization.[3] The peak at M-72 corresponds to the Mono-TMS derivative (missing one TMS group, usually at the hindered 17-position). Corrective Action:
-
Check Catalyst: Are you using MSTFA + 1% TMCS? This is often too weak for 19-nor steroids. Switch to the MSTFA/NH
I protocol described above. -
Check Moisture: Water competes with the steroid for the silylating agent. Ensure your nitrogen gas is dry and your evaporation step is complete.
-
Increase Energy: Increase incubation temperature to 80°C, but do not exceed 60 minutes to avoid degradation.
Q2: My background noise is extremely high, and the source is getting dirty quickly.
Diagnosis: Excess Reagent / Iodine Contamination.
The NH
-
Fresh Reagents: Ensure DTE is present. The solution should be pale yellow, not dark.
-
Injection Mode: If sensitivity allows, use a higher split ratio (1:10) to spare the source.
-
Liner Maintenance: Change the GC inlet liner more frequently when using iodide-based reagents as non-volatile ammonium salts can accumulate.
Q3: The molecular ion (M+) is weak. How do I confirm the identity?
Diagnosis: Fragmentation characteristic of TMS ethers. Steroid TMS ethers often show weak molecular ions due to facile loss of methyl groups. Data Validation:
-
Target Mass (M+): ~420 m/z (Calculated: 19-nor-5-androstenediol [MW 276] + 2xTMS [144] = 420).
-
Key Fragments: Look for [M-15]+ (Loss of methyl group from Si) and [M-90]+ (Loss of TMS-OH).
-
Reference: Compare the ion ratio of [M-15]/[M-90] to a certified reference standard run in the same batch.
Q4: Can I use BSTFA instead of MSTFA?
Diagnosis: Reagent Selection. Answer: Yes, but MSTFA is preferred .
-
Reasoning: The by-product of MSTFA (N-methyl-trifluoroacetamide) is more volatile than that of BSTFA. This ensures the solvent peak elutes earlier, reducing the chance of it masking early-eluting steroid metabolites (like 19-norandrosterone).
Advanced Optimization: Reagent Comparison
Select the right tool for your sensitivity requirements.
| Parameter | MSTFA + 1% TMCS | MSTFA + NH | BSTFA + 1% TMCS |
| Potency | Moderate | Very High (Best for hindered -OH) | Moderate |
| Stability | High | Low (Oxidizes; use fresh) | High |
| Moisture Tolerance | Low | Very Low (Strictly anhydrous) | Low |
| GC Volatility | High (Good for early peaks) | High | Medium |
| Recommended For | Routine screening (Androgens) | 19-Nor Steroids , Corticosteroids | General Metabolomics |
Diagnostic Workflow (Decision Tree)
Use this logic flow to resolve analytical anomalies.
Figure 2: Step-by-step troubleshooting logic for derivatization failures.
References
-
Donike, M., & Zimmermann, J. (1980). Preparation of trimethylsilyl-, triethylsilyl- and tert-butyldimethylsilyl enol ethers of keto-steroids for gas chromatographic and mass spectrometric investigations. Journal of Chromatography A.
-
World Anti-Doping Agency (WADA). (2021). Technical Document TD2021EAAS: Endogenous Anabolic Androgenic Steroids.
-
Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples. Journal of Chromatography B.
-
Geyer, H., et al. (2014). Nutritional supplements cross-contaminated and faked with doping substances. Journal of Mass Spectrometry.
Sources
Validation & Comparative
Comparative Metabolism of 19-Nor-5-androstenediol and 19-Nor-4-androstenediol: A Technical Guide
Executive Summary
This guide provides a rigorous comparative analysis of the metabolic fates of 19-Nor-5-androstenediol (Estr-5-ene-3
Structural and Pharmacological Characterization
The primary distinction between these two isomers lies in the unsaturation site on the steroid nucleus. This structural difference dictates the enzymatic requirements for their conversion into the active hormone, Nandrolone.
| Feature | 19-Nor-5-androstenediol | 19-Nor-4-androstenediol (Bolandiol) |
| Structure | ||
| Activity | Weak/Inactive (Prohormone) | Weak/Moderate (Prohormone + Direct Activity) |
| Conversion Requirement | Oxidation (3 | Oxidation (3 |
| Androgenic Potency | Low (dependent on conversion) | Moderate (binds AR; SARM-like properties) |
| WADA Status | Prohibited (S1. Anabolic Agents) | Prohibited (S1. Anabolic Agents) |
Scientific Insight: 19-Nor-4-androstenediol possesses a unique pharmacological profile. Unlike the
Comparative Metabolic Pathways
The metabolic convergence of these two precursors is the critical factor in their pharmacological analysis.
Conversion to Nandrolone[1][3]
-
19-Nor-5-androstenediol: Requires a two-step activation. First, the 3
-hydroxyl group is oxidized to a ketone by 3 -hydroxysteroid dehydrogenase (3 -HSD) . Subsequently, the steroid -isomerase shifts the double bond from C5-C6 to C4-C5, yielding Nandrolone. -
19-Nor-4-androstenediol: Requires only a single oxidative step at the C3 position by 3
-HSD to form Nandrolone, as the double bond is already in the active position.
Downstream Catabolism (Phase I & II)
Once converted to Nandrolone, both pathways merge. Nandrolone is metabolized primarily in the liver via:
-
5
-Reductase: Reduces the double bond. -
3
-HSD: Reduces the 3-keto group. -
Glucuronidation: The resulting metabolites, 19-Norandrosterone (19-NA) and 19-Noretiocholanolone (19-NE) , are conjugated with glucuronic acid for urinary excretion.
Pathway Visualization
The following diagram illustrates the convergence of both prohormones into the Nandrolone pathway and subsequent metabolite formation.
Figure 1: Comparative metabolic pathway showing the convergence of
Experimental Data: Pharmacokinetics & Excretion[3]
Differentiation between these compounds via urinalysis is notoriously difficult due to the identical downstream metabolites. However, plasma pharmacokinetics reveal differences in bioavailability and conversion rates.
Plasma Concentration Profiles (Human Data)
The following data summarizes peak plasma concentrations (Cmax) observed after oral administration of 100 mg capsules.
| Analyte Detected in Plasma | After 19-Nor-5-diol (100 mg) | After 19-Nor-4-diol (100 mg) |
| Parent Compound | 1.1 ± 0.7 ng/mL | ~1.5 - 3.0 ng/mL |
| Nandrolone (Active) | 4.0 ± 2.6 ng/mL | 4.5 ± 2.8 ng/mL |
| 19-Norandrosterone (19-NA) | 154.8 ± 130.8 ng/mL | High variability |
| 19-Noretiocholanolone (19-NE) | 37.7 ± 6.9 ng/mL | High variability |
Key Observation: Sublingual administration significantly increases the Cmax of unconjugated Nandrolone (up to 5.7 ng/mL) compared to oral capsules, likely by bypassing first-pass hepatic metabolism.
Urinary Excretion Ratios
-
Primary Marker: 19-Norandrosterone (19-NA) is the most abundant metabolite for both.[2]
-
Diagnostic Ratio: The 19-NA / 19-NE ratio is typically > 1.0 in the early excretion phase (0-6 hours) for both compounds.[3]
-
Convergence Dilemma: Routine GC-MS screening of urine cannot definitively distinguish which precursor was ingested. Definitive identification requires plasma analysis to detect the specific parent prohormone.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: In Vitro Microsomal Stability Assay
Objective: To quantify the conversion rate of 19-Nor-diols to Nandrolone using liver microsomes.
-
Preparation:
-
Thaw human or rat liver microsomes (20 mg/mL protein concentration) on ice.
-
Prepare Phosphate Buffer (100 mM, pH 7.4) containing 3 mM MgCl
.
-
-
Incubation System:
-
Substrate: 10 µM 19-Nor-5-diol OR 19-Nor-4-diol (dissolved in methanol, <1% final solvent conc).
-
Cofactor: 1 mM NAD+ (oxidizing agent for HSD activity).
-
Enzyme: 0.5 mg/mL microsomal protein.
-
Volume: 200 µL total reaction volume.
-
-
Reaction:
-
Pre-incubate microsomes and buffer at 37°C for 5 mins.
-
Initiate reaction by adding NAD+.
-
Incubate for 0, 5, 15, 30, and 60 minutes .
-
-
Termination & Extraction:
-
Stop reaction with 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Deuterated Nandrolone).
-
Centrifuge at 10,000 x g for 10 mins to pellet protein.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS or derivatize for GC-MS.
-
Validation: Plot ln(remaining substrate) vs. time to determine
and half-life ( ).
-
Protocol B: GC-MS Detection in Urine (WADA Standard)
Objective: To detect 19-NA and 19-NE metabolites.[3]
-
Hydrolysis:
-
Take 2 mL urine. Add 1 mL Phosphate buffer (pH 7.0).
-
Add
-glucuronidase (E. coli). Incubate at 50°C for 1 hour.
-
-
Extraction:
-
Adjust pH to 9.0 (Carbonate buffer).
-
Liquid-Liquid Extraction (LLE) with 5 mL tert-butyl methyl ether (TBME).
-
Evaporate organic layer to dryness under Nitrogen.[4]
-
-
Derivatization:
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + NH
I + Ethanethiol (1000:2:3). -
Incubate at 60°C for 20 mins. (Forms TMS-enol ethers for enhanced stability).
-
-
GC-MS Parameters:
-
Column: HP-Ultra 1 (17m).
-
Carrier: Helium (or Hydrogen) at constant flow.
-
Mode: SIM (Selected Ion Monitoring).
-
Target Ions: 19-NA-TMS (m/z 405, 420), 19-NE-TMS (m/z 405, 420).
-
Experimental Workflow Diagram
Figure 2: Standard analytical workflow for the detection of 19-norsteroid metabolites in urine.
Doping Control Implications[5][7][8]
The detection of 19-norandrosterone (19-NA) > 2 ng/mL in urine constitutes an Adverse Analytical Finding (AAF).
-
Origin Determination: Because 19-NA can be produced endogenously (pregnancy, in situ formation) or from multiple exogenous sources (Nandrolone, 19-Nor-dione, 19-Nor-diols), GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is required.
-
Mechanism: Synthetic steroids have lower
C content (derived from C3 plants) compared to endogenous steroids.[2] -
Criteria: A
C value difference > 3‰ between 19-NA and an endogenous reference (e.g., androsterone) confirms exogenous origin.
-
-
Specificity: Currently, no routine urinary marker exists to distinguish 19-Nor-5-diol abuse from 19-Nor-4-diol abuse. Both result in the same "Nandrolone Positive" finding.
References
-
Torrado, S., et al. (2008). Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol.[5] Rapid Communications in Mass Spectrometry. Link
-
Uralets, V.P., & Gillette, P.A. (2000). Over-the-counter delta5 anabolic steroids... and 19-nor-5-androsten-3,17-dione: excretion studies in men. Journal of Analytical Toxicology. Link
-
World Anti-Doping Agency (WADA). (2025). Prohibited List & Technical Documents. Link
-
Mareck, U., et al. (2008). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. Analyst. Link
-
Piper, T., et al. (2020). Studies on the in vivo metabolism of the SARM YK-11... and comparison to 19-nor-4-androstenediol. Drug Testing and Analysis. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. semanticscholar.org [semanticscholar.org]
Comparative Analytical Framework: GC-MS/MS vs. LC-MS/MS for 19-Nor-5-androstenediol
Content Type: Publish Comparison Guide Subject: 19-Nor-5-androstene-3β,17β-diol (19-Nor-5-androstenediol) Audience: Analytical Chemists, Toxicologists, and WADA-Accredited Laboratory Personnel.
Executive Summary: The Isomer Challenge
19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) presents a unique analytical challenge in forensic and anti-doping toxicology. As a prohormone to Nandrolone (19-nortestosterone), it is structurally isomeric to the more common 19-nor-4-androstenediol. While both metabolize to the primary urinary marker 19-norandrosterone (19-NA) , distinguishing the parent compound in serum or supplements, and validating the quantification of its metabolites in urine, requires a rigorous cross-validation between orthogonal methods.
This guide provides a technical comparison between the "Gold Standard" Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and the emerging high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic & Analytical Pathway[1][2]
Understanding the target requires mapping its biotransformation. The detection window relies heavily on the conversion of the parent diol into 19-NA and 19-noretiocholanolone (19-NE).
Figure 1: Biotransformation pathway of 19-Nor-5-androstenediol. Analytical methods must target either the Parent (Serum/Supplements) or the Conjugated Metabolites (Urine).
Method A: GC-MS/MS (The Reference Standard)[2]
Role: Confirmatory Analysis & Isomer Differentiation.
Principle: Electron Ionization (EI) provides a reproducible fragmentation fingerprint, essential for distinguishing the
Experimental Protocol
-
Sample Prep (Urine):
-
Hydrolysis: 2 mL Urine +
-glucuronidase (E. coli), incubate at 50°C for 1 hour. -
Extraction: Liquid-Liquid Extraction (LLE) with n-pentane or diethyl ether.
-
Derivatization: Evaporate to dryness. Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMIS (Trimethyliodosilane). Incubate at 60°C for 20 mins. This forms the bis-TMS derivative.
-
-
Instrument Parameters:
-
Column: Agilent HP-Ultra 1 (17m x 0.2mm x 0.11µm) or equivalent non-polar phase.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 180°C (1 min)
3°C/min 230°C 30°C/min 310°C.
-
-
MS Transitions (EI-MS/MS):
-
Target (19-NA-TMS): Precursor m/z 405 (Molecular Ion)
Product m/z 315 (Loss of TMS-OH). -
Qualifier: m/z 420
m/z 405.
-
Pros: Unmatched chromatographic resolution of isomers; massive spectral libraries. Cons: Labor-intensive (hydrolysis + derivatization); moisture sensitivity.
Method B: LC-MS/MS (The High-Throughput Challenger)
Role: Screening, Quantification of Intact Conjugates, & Serum Analysis. Principle: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows detection of polar conjugates without hydrolysis, or the parent compound in serum.
Experimental Protocol
-
Sample Prep (Serum/Urine):
-
SPE: Dilute sample 1:1 with formic acid (0.1%). Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% MeOH. Elute with 100% MeOH.
-
Reconstitution: Evaporate and reconstitute in 50:50 MeOH:H2O.
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
-
Ionization: APCI Positive (Preferred for neutral steroids like 19-nor-5-androstenediol) or ESI Negative (for Glucuronide metabolites).
-
-
MS Transitions (MRM):
-
Parent (19-Nor-5): m/z 277.2
m/z 109.1 (Characteristic steroid backbone fragment). -
Metabolite (19-NA-Glucuronide): m/z 451.2
m/z 275.2 (Glucuronide loss).
-
Pros: No derivatization; detects intact conjugates (direct evidence of metabolism); rapid turnaround. Cons: Lower sensitivity for neutral parent compounds compared to GC-EI; potential for ion suppression (matrix effect).
Cross-Validation Framework
To replace or supplement Method A with Method B, a rigorous cross-validation is required. This does not merely mean "running the same samples"; it requires statistical proof of concordance.
Validation Workflow
Figure 2: Cross-validation workflow ensuring statistical concordance between the reference GC method and the test LC method.
Statistical Criteria for Acceptance
-
Linearity:
for both methods across the relevant range (1–100 ng/mL). -
Passing-Bablok Regression:
-
Slope should be within
. -
Intercept should contain zero within the 95% confidence interval (indicating no systematic bias).
-
-
Bland-Altman Plot: 95% of differences must lie within
SD of the mean difference.
Performance Data Comparison
The following data summarizes typical performance metrics derived from validation studies (e.g., WADA Technical Documents and peer-reviewed literature).
| Parameter | GC-MS/MS (TMS Derivative) | LC-MS/MS (APCI/ESI) | Analysis |
| Target Analyte | 19-NA (Aglycone) | 19-NA-Glucuronide / Parent | GC targets hydrolyzed fragment; LC targets intact. |
| LOD (Limit of Detection) | 0.5 ng/mL | 1.0 - 2.0 ng/mL | GC is superior for trace detection of neutral steroids. |
| Linearity Range | 1 - 500 ng/mL | 5 - 1000 ng/mL | LC offers a wider dynamic range (less detector saturation). |
| Matrix Effect | Minimal (due to high temp) | Moderate (Ion Suppression) | LC requires stable isotope internal standards ( |
| Specificity | High (Isomer separation) | Moderate (Isobaric interference) | GC separates |
| Sample Prep Time | 3-4 Hours | < 1 Hour | LC is significantly faster for high-throughput screening. |
Critical Insight: The "Isomer Trap"
LC-MS/MS often fails to chromatographically separate 19-nor-4-androstenediol from 19-nor-5-androstenediol using standard gradients. If the goal is origin identification (e.g., differentiating a specific supplement from general nandrolone abuse), GC-MS/MS remains the mandatory confirmation tool due to its ability to resolve these isomers based on subtle structural differences in the silylated derivatives.
References
-
World Anti-Doping Agency (WADA). (2021).[1] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.[1] [Link][2][1][3][4]
-
Hebestreit, M., et al. (2006).[3] Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry.[3] Analyst, 131, 1021-1026.[3] [Link]
-
Grosse, J., et al. (2005).[3] Formation of 19-norsteroids by in situ demethylations of endogenous steroids in stored urine samples.[3] Steroids, 70(8), 499-506. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pozo, O.J., et al. (2008). Detection of anabolic-androgenic steroids in urine by liquid chromatography-tandem mass spectrometry.[5][6] Journal of Chromatography A, 1183(1-2), 108-116. [Link]
Sources
- 1. wada-ama.org [wada-ama.org]
- 2. academic.oup.com [academic.oup.com]
- 3. wada-ama.org [wada-ama.org]
- 4. paulogentil.com [paulogentil.com]
- 5. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Guide: In Vivo Effects of 19-Nor-5-Androstenediol vs. Nandrolone
Executive Summary
This guide provides a technical comparison between 19-Nor-5-androstenediol (a prohormone) and Nandrolone (19-nortestosterone, the active hormone).[1] While 19-Nor-5-androstenediol is marketed as a precursor that converts to nandrolone in vivo, experimental data indicates a significant divergence in efficacy. Nandrolone exhibits a high anabolic-to-androgenic ratio (~11:1) and potent myotrophic effects.[2][3] In contrast, 19-Nor-5-androstenediol demonstrates poor oral bioavailability and inefficient metabolic conversion, resulting in plasma nandrolone concentrations often insufficient to generate significant anabolic outcomes in human subjects.
Chemical & Pharmacological Profile
The fundamental difference between these two compounds lies in their classification: one is a direct agonist (Nandrolone) and the other is a biosynthetic precursor (19-Nor-5-androstenediol).
| Feature | 19-Nor-5-androstenediol | Nandrolone (19-Nortestosterone) |
| CAS Registry | 25975-59-1 | 434-22-0 |
| Structure | Estr-5-ene-3 | Estr-4-en-17 |
| Classification | Prohormone (Precursor) | Anabolic-Androgenic Steroid (AAS) |
| Key Functional Groups | 3 | 3-keto, |
| Primary Mechanism | Requires enzymatic conversion to become active. | Direct high-affinity binding to Androgen Receptor (AR). |
| Oral Bioavailability | Low (Rapid first-pass metabolism). | Very Low (Typically esterified for IM injection). |
Mechanism of Action & Metabolism[4][5]
Metabolic Conversion Pathway
19-Nor-5-androstenediol is not an active androgen in its native state. To exert anabolic effects, it must be converted into nandrolone via the 3
Once converted to Nandrolone, the molecule interacts with the Androgen Receptor (AR).[2][4][5] Crucially, Nandrolone is a substrate for 5
Figure 1: Metabolic activation of 19-Nor-5-androstenediol to Nandrolone and subsequent inactivation to DHN.
Receptor Binding Affinity[1][8][9]
-
Nandrolone: Exhibits high affinity for the AR, approximately 2.4x that of Testosterone in skeletal muscle tissue.
-
19-Nor-5-androstenediol: Possesses negligible intrinsic binding affinity for the AR. Its activity is entirely dependent on the percentage of the dose converted to nandrolone.
In Vivo Performance Comparison
The Hershberger Assay (Gold Standard)
The Hershberger bioassay measures the androgenic (prostate/seminal vesicle weight) and myotrophic (Levator Ani muscle weight) effects of compounds in castrated rats.
-
Nandrolone Profile:
-
Levator Ani (Anabolic): Significant dose-dependent increase.
-
Ventral Prostate (Androgenic): Minimal increase compared to Testosterone.
-
Ratio: High anabolic selectivity (Myotrophic:Androgenic ratio ~11:1).
-
-
19-Nor-5-androstenediol Profile:
-
Oral Administration: Studies on 19-nor prohormones (including the closely related 19-nor-4-dione) show no significant stimulation of the Levator Ani or Prostate at standard doses (up to 10 mg/kg).
-
Subcutaneous Administration: Shows weak anabolic activity, confirming that bypassing first-pass metabolism improves efficacy, but it remains inferior to direct Nandrolone administration.
-
Human Data: Oral administration of 100 mg 19-Nor-5-androstenediol resulted in peak plasma nandrolone levels of only 4.0 ± 2.6 ng/ml . This concentration is transient and generally insufficient to sustain the anabolic signaling required for muscle hypertrophy.
-
Comparative Data Summary
| Endpoint | Nandrolone (IM Injection) | 19-Nor-5-androstenediol (Oral) |
| Plasma Half-Life | Days (Ester dependent) | < 4 Hours |
| Peak Plasma Concentration | Sustained therapeutic levels | Transient spike (~4 ng/ml) |
| Muscle Protein Synthesis | Significantly Increased | No significant change observed |
| LH Suppression | Potent (Negative Feedback) | Mild to Moderate |
| Androgenic Side Effects | Low (due to DHN conversion) | Low (due to poor absorption) |
Experimental Protocols
To validate these findings, the following standardized protocols are referenced.
Protocol A: Hershberger Bioassay (In Vivo)
This protocol quantifies the dissociation between anabolic and androgenic effects.
-
Subject Selection: Male Wistar rats (approx. 200g) are castrated at 6 weeks of age.
-
Recovery: 7-day recovery period to allow endogenous androgens to clear.
-
Grouping: Animals randomized into Vehicle (Control), Testosterone Propionate (Reference), and Test Groups (19-Nor-5-diol).
-
Administration:
-
Test compounds administered daily for 10 days.
-
Route: Oral gavage (to test bioavailability) or S.C. injection (to test intrinsic potency).
-
-
Necropsy: On Day 11, animals are sacrificed.
-
Tissue Weighing: Ventral Prostate (VP), Seminal Vesicles (SV), and Levator Ani/Bulbocavernosus (LABC) muscles are dissected and weighed wet.
-
Analysis: Anabolic activity = LABC weight; Androgenic activity = VP/SV weight.
Figure 2: Workflow for the Hershberger Bioassay used to determine anabolic/androgenic ratios.
Protocol B: Pharmacokinetic Plasma Analysis
Used to determine the conversion efficiency of the prohormone.[7]
-
Administration: Single oral dose (e.g., 100 mg) of 19-Nor-5-androstenediol.
-
Sampling: Venous blood drawn at 0, 0.5, 1, 2, 4, and 8 hours post-ingestion.
-
Extraction: Plasma samples processed via solid-phase extraction (SPE).
-
Detection: GC/MS analysis targeting Nandrolone, 19-Norandrosterone, and unconjugated 19-Nor-5-diol.
-
Calculation: Area Under the Curve (AUC) calculated to determine total exposure.
References
-
Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives. Source: Journal of Steroid Biochemistry
-
Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry. Source: Journal of Analytical Toxicology
-
Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration. Source: Toxicology Letters
-
The OECD Program to Validate the Rat Hershberger Bioassay. Source: Environmental Health Perspectives
-
Significance of 19-norandrosterone in athletes' urine samples. Source: British Journal of Sports Medicine
Sources
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 3. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pnas.org [pnas.org]
A Comparative Guide to the Validation of 19-Nor-5-androstenediol Detection in Doping Control
This guide provides an in-depth comparison of the primary analytical methodologies for the detection of 19-Nor-5-androstenediol, a significant nandrolone prohormone, in the context of anti-doping science. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in their validation efforts.
The Significance of 19-Nor-5-androstenediol in Anti-Doping
19-Nor-5-androstenediol is a synthetic anabolic-androgenic steroid and a metabolic precursor to nandrolone (19-nortestosterone), a substance prohibited at all times under the World Anti-Doping Agency (WADA) Prohibited List. Its administration leads to an increase in muscle mass and strength, providing an unfair advantage in athletic competition. The detection of its metabolites in an athlete's urine is considered a primary indicator of nandrolone prohormone use.
The primary urinary metabolites targeted in doping control are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1][2][3] The detection of 19-NA at a concentration exceeding the WADA-established threshold is a common trigger for an adverse analytical finding.[3]
Metabolic Pathway of 19-Nor-5-androstenediol
The metabolic conversion of 19-Nor-5-androstenediol to its urinary metabolites is a critical aspect of its detection. The following diagram illustrates this pathway.
Caption: Metabolic conversion of 19-Nor-5-androstenediol to its primary urinary metabolites.
Core Analytical Techniques: A Head-to-Head Comparison
The two gold-standard analytical techniques for the detection of 19-NA and 19-NE in doping control laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been the workhorse of steroid analysis in anti-doping.[4] The technique relies on the separation of volatile compounds in the gas phase followed by their detection using a mass spectrometer.
Causality Behind Experimental Choices in GC-MS:
-
Hydrolysis: Urinary steroid metabolites are primarily excreted as glucuronide and sulfate conjugates, which are not volatile. Therefore, an enzymatic hydrolysis step, typically using β-glucuronidase, is essential to cleave these conjugates and liberate the free steroid.[1][2][4][5][6]
-
Derivatization: To increase the volatility and thermal stability of the analytes for GC analysis, a derivatization step is required.[2][4] This typically involves converting the hydroxyl and keto groups of the steroids into more volatile trimethylsilyl (TMS) ethers.[2]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate the steroids from the complex urine matrix and concentrate them prior to analysis.[1][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS. It involves the separation of compounds in the liquid phase followed by their detection with a tandem mass spectrometer.
Causality Behind Experimental Choices in LC-MS/MS:
-
Direct Analysis of Conjugates: A significant advantage of LC-MS/MS is its ability to directly analyze the conjugated metabolites without the need for hydrolysis and derivatization.[7] This simplifies the sample preparation process and reduces the potential for analytical errors.
-
High Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) provides excellent specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Comparative Validation of GC-MS and LC-MS/MS for 19-NA Detection
The validation of analytical methods in doping control must adhere to the stringent guidelines set by WADA.[8][9][10][11][12] The following table summarizes key validation parameters for the detection of 19-NA by GC-MS and LC-MS/MS.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale and Field Insights |
| Limit of Detection (LOD) | Typically in the range of 0.1-0.5 ng/mL. | Can achieve lower LODs, often in the sub-ng/mL range (e.g., 0.04-0.28 ng/mL for a panel of steroids).[13] | LC-MS/MS often provides superior sensitivity due to reduced chemical noise and the ability to analyze concentrated extracts without derivatization losses. |
| Limit of Quantitation (LOQ) | Generally around 0.5-1.0 ng/mL. A LOQ of 2 ng/mL has been reported for both 19-NA and 19-NE in a GC-C-IRMS method.[1] | Can be as low as 0.14-0.92 ng/mL for a panel of steroids.[13] | The lower LOQ of LC-MS/MS is advantageous for accurately quantifying low concentrations of metabolites, which can be crucial in cases of micro-dosing. |
| Specificity | High, based on retention time and mass spectrum. However, interferences from the complex urine matrix can occur. | Very high, due to the selection of specific precursor and product ions (Multiple Reaction Monitoring - MRM). | The specificity of LC-MS/MS is a key advantage, minimizing the risk of false positives from co-eluting matrix components. |
| Precision | Good, with relative standard deviations (RSDs) typically below 15%. | Excellent, with RSDs often below 10%. | The simplified sample preparation and automated nature of LC-MS/MS workflows generally lead to better precision. |
| Accuracy/Recovery | Variable, can be affected by the efficiency of hydrolysis, derivatization, and extraction steps. | Generally higher and more consistent due to fewer sample preparation steps. Recoveries of 80-120% are achievable.[13] | The multi-step process of GC-MS sample preparation introduces more potential for analyte loss, impacting accuracy. |
| Throughput | Lower, due to lengthy sample preparation (hydrolysis and derivatization). | Higher, as direct injection of diluted and filtered urine is often possible, or with simplified extraction protocols. | For high-throughput screening, LC-MS/MS offers a significant advantage in terms of sample turnaround time. |
| Confirmatory Power | Good, but may require additional confirmatory ions. | Excellent, the ratio of multiple product ions provides strong evidence for the identity of the analyte. | The inherent confirmatory capability of MS/MS is a major strength of the LC-MS/MS approach. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the detection of 19-NA in urine using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating systems, incorporating necessary quality control measures.
GC-MS Workflow for 19-NA Detection
Caption: Step-by-step workflow for the detection of 19-NA using GC-MS.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
To a 2 mL aliquot of urine, add an internal standard (e.g., deuterated 19-NA).
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50-60°C for 1-3 hours to ensure complete hydrolysis.
-
Perform solid-phase extraction (SPE) using a C18 cartridge or liquid-liquid extraction (LLE) with a non-polar solvent like n-pentane.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol) and heat at 60-80°C for 20-30 minutes.[2]
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Employ a temperature program that allows for the separation of 19-NA from other endogenous steroids.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized 19-NA and the internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peaks corresponding to 19-NA and the internal standard.
-
Quantify the concentration of 19-NA using a calibration curve.
-
Confirm the identity of 19-NA by comparing its retention time and the ratio of the monitored ions to that of a certified reference standard.
-
LC-MS/MS Workflow for 19-NA Detection
Caption: Step-by-step workflow for the detection of 19-NA using LC-MS/MS.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated 19-NA glucuronide).
-
For direct analysis, dilute the sample with an appropriate buffer and filter through a 0.22 µm filter.
-
Alternatively, for increased sensitivity, perform solid-phase extraction (SPE) to concentrate the analytes.
-
-
LC-MS/MS Analysis:
-
Inject 5-20 µL of the prepared sample into the LC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium formate).
-
Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for 19-NA glucuronide and the internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the selected MRM transitions.
-
Quantify the concentration of 19-NA glucuronide using a calibration curve.
-
Confirm the identity of the analyte by ensuring the retention time and the ratio of the MRM transitions match those of a certified reference standard.
-
The Indispensable Role of GC-C-IRMS for Confirmation
For atypical findings or when the concentration of 19-NA falls within a specific range, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the definitive technique to differentiate between endogenous and exogenous sources of 19-norandrosterone.[1] This method measures the carbon isotope ratio (¹³C/¹²C) of the detected 19-NA. Synthetic steroids are typically derived from plant sources with a different ¹³C/¹²C ratio compared to endogenous human steroids. A significant difference in this ratio between 19-NA and endogenous reference compounds provides conclusive evidence of doping.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection of 19-Nor-5-androstenediol metabolites in doping control. While GC-MS has a long-standing history and is a well-established method, LC-MS/MS offers significant advantages in terms of sample throughput, sensitivity, and specificity, particularly with its ability to directly analyze conjugated metabolites.
The choice of methodology will depend on the specific requirements of the laboratory, including sample load, desired sensitivity, and available instrumentation. For a robust and defensible anti-doping program, a combination of these techniques, with GC-C-IRMS for ultimate confirmation of origin, provides the most comprehensive approach to combatting the use of 19-norsteroid prohormones in sport. All analytical methods must be rigorously validated according to WADA's International Standard for Laboratories to ensure the accuracy and reliability of results.[8]
References
-
Analysis of 19-norandrosterone in human urine by gas chromatography-isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Development of a High-Accuracy IDMS Method for 19-Norandrosterone in Urine for the Certification of a Reference Material. (n.d.). In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (14). Sport und Buch Strauß - Köln 2006. Retrieved from [Link]
-
De-Giorgio, F., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(3), 560-569. Retrieved from [Link]
-
Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone. (n.d.). World Anti-Doping Agency. Retrieved from [Link]
-
Wang, Y., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Metabolites, 12(11), 1098. Retrieved from [Link]
-
Botrè, F., et al. (2011). Comparison of four clinically validated testosterone LC-MS/MS assays. Clinical Chemistry and Laboratory Medicine, 49(9), 1507-1513. Retrieved from [Link]
-
Development of an analytical method for 19-Norandrosterone, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS. (n.d.). World Anti-Doping Agency. Retrieved from [Link]
-
Lin, Y. C., et al. (2003). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology, 27(5), 287-293. Retrieved from [Link]
-
Strahm, E. (2010). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. Retrieved from [Link]
-
World Anti-Doping Agency. (2021, May 20). WADA Technical Document – TD2021NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. Retrieved from [Link]
-
Colamonici, C., et al. (2013). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances in Doping Analysis (21). Sport und Buch Strauß - Köln 2013. Retrieved from [Link]
-
World Anti-Doping Agency. (2016, September 1). WADA Technical Document – TD2016NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. Retrieved from [Link]
-
World Anti-Doping Agency. (2017, May 17). WADA Technical Document – TD2017NA. Retrieved from [Link]
-
World Anti-Doping Agency. (2021, January 1). TD2021NA. Retrieved from [Link]
-
Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5. Retrieved from [Link]
-
A schematic representation of the pathway of urinary steroid metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
World Anti-Doping Agency. (2021, May 27). TD2021NA. Retrieved from [Link]
-
Watson, P., et al. (2009). Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor. Medicine and Science in Sports and Exercise, 41(4), 766-772. Retrieved from [Link]
-
Steroid Pathways. (n.d.). DUTCH Test. Retrieved from [Link]
Sources
- 1. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
- 8. wada-ama.org [wada-ama.org]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. wada-ama.org [wada-ama.org]
- 12. TD2021NA | World Anti Doping Agency [wada-ama.org]
- 13. mdpi.com [mdpi.com]
Efficacy Comparison: 19-Nor-5-androstenediol vs. Prohormone Alternatives
This guide provides a rigorous technical comparison of 19-Nor-5-androstenediol (19-Nor-5-AD) against other prominent prohormones. It is designed for researchers investigating anabolic-androgenic steroid (AAS) precursors and drug development pathways.[1]
Executive Summary
19-Nor-5-androstenediol (Estr-4-ene-3
Verdict: While 19-Nor-5-AD exhibits a superior theoretical myotrophic index compared to 4-Androstenedione (4-AD) due to its conversion to Nandrolone, its clinical efficacy is strictly limited by the kinetics of the 3
Mechanistic Profile & Causality[1]
To understand efficacy, one must analyze the conversion pathway. Prohormones are inactive ligands; their "potency" is a function of conversion efficiency and the binding affinity of the target metabolite .
The Conversion Pathway
19-Nor-5-AD is a "Step-2" precursor.[1] It requires a two-step enzymatic conversion to become the active Nandrolone, though the order depends on tissue-specific enzyme expression.[1]
-
Isomerization (Rate Limiting): The 5-ene structure (double bond at C5) must be isomerized to a 4-ene structure by 3
-HSD .[1] -
Oxidation: The 3-hydroxyl group is oxidized to a 3-keto group.[1]
Critical Insight: Unlike 19-Nor-4-androstenedione (which only requires 17
Diagram: Metabolic Activation Pathway
The following Graphviz diagram illustrates the parallel activation pathways of 19-Nor-5-AD versus the standard Androstenedione pathway.
Caption: Metabolic conversion of 19-Nor-5-AD to Nandrolone vs. 4-AD to Testosterone.
Comparative Efficacy Analysis
This section objectively compares 19-Nor-5-AD against its primary market and research alternatives.
Table 1: Pharmacological Performance Matrix[1]
| Feature | 19-Nor-5-Androstenediol | 19-Nor-4-Androstenedione | 4-Androstenedione | 5-Androstenediol |
| Target Hormone | Nandrolone | Nandrolone | Testosterone | Testosterone |
| Conversion Enzyme | 3 | 17 | 17 | 3 |
| Oral Bioavailability | Low (<5%) | Low (<5%) | Low (<5%) | Low (<5%) |
| Anabolic:Androgenic | High (~3:1) | High (~3:[1][2]1) | Balanced (1:1) | Balanced (1:1) |
| Estrogenic Liability | Low (Nor-estrogens) | Low (Nor-estrogens) | High (Estradiol) | High (Estradiol) |
| Prostate Risk | Reduced (DHN metabolite) | Reduced | High (DHT metabolite) | High |
Detailed Comparison
1. vs. 19-Nor-4-Androstenedione (The Isomer Debate)
-
Chemistry: The 4-ene isomer (19-Nor-4) is one enzymatic step closer to Nandrolone than the 5-ene (19-Nor-5).[1]
-
Efficacy: In vitro liver microsome assays typically show faster conversion rates for the 4-ene analogs. However, 19-Nor-5-AD often exhibits a slightly longer half-life in plasma because it acts as a "circulating reservoir" waiting for 3
-HSD activation.[1]
2. vs. 4-Androstenedione (The Target Hormone Debate)
-
Mechanism: 4-AD converts to Testosterone.[1] Testosterone is 5
-reduced to DHT (Dihydrotestosterone) in the prostate, a potent androgen responsible for hyperplasia.[1] -
Advantage 19-Nor-5: It converts to Nandrolone.[1][3][4] Nandrolone is 5
-reduced to DHN (Dihydronandrolone).[1][5] Unlike DHT, DHN has a weaker binding affinity to the Androgen Receptor (AR) than its parent.[2][5][6] -
Result: 19-Nor-5-AD provides anabolic stimulus (muscle) with significantly reduced androgenic load (prostate/hair loss) compared to 4-Androstenedione.[1]
Experimental Validation Protocols
To validate the claims above, researchers must utilize self-validating bioassays.[1] The Hershberger Assay is the gold standard for differentiating myotrophic (anabolic) from androgenic activity.
Protocol: Modified Hershberger Assay (Rat Model)
Objective: Quantify the dissociation between muscle growth (Levator Ani) and prostate growth (Ventral Prostate) after 19-Nor-5-AD administration.
Workflow Logic:
-
Castration: Removes endogenous testosterone to establish a zero baseline.[1]
-
Administration: Test compound is administered; reference group receives Testosterone Propionate (TP).
-
Tissue Harvesting: Specific tissues respond differentially to AR agonists.[1]
Diagram: Validation Workflow
Caption: Standardized Hershberger Assay workflow for assessing anabolic/androgenic dissociation.
Data Interpretation Standard
-
High Efficacy: Significant increase in LABC weight comparable to Group B.[1]
-
High Selectivity (Desired): Minimal increase in VP weight compared to Group B.
-
Validation Check: If Serum Nandrolone is low but LABC is high, check for direct receptor binding of the prohormone (unlikely for 5-diols).[1]
References
-
Metabolism of 19-nor-4-androstenedione and 19-nor-5-androstenediol in humans. Source: Center for Preventive Doping Research.[1][7][8] Context: Defines the urinary metabolites (19-norandrosterone) used to track conversion. URL:[Link]
-
Pharmacology of anabolic steroids. Source: British Journal of Pharmacology. Context: Establishes the mechanism of Nandrolone's 5
-reduction to DHN and the resulting lower androgenicity.[5] URL:[Link][1] -
The Hershberger Assay: A Tier 1 Screening Battery for Detecting Endocrine Active Agents. Source: OECD Guidelines for the Testing of Chemicals. Context: The global standard protocol for validating the anabolic/androgenic ratio. URL:[Link][1]
-
Binding affinity of 19-nortestosterone and its 5alpha-reduced derivative to the androgen receptor. Source: Journal of Steroid Biochemistry.[9] Context: Provides quantitative binding data confirming DHN's lower affinity compared to DHT. URL:[Link][1]
Sources
- 1. Bolandione - Wikipedia [en.wikipedia.org]
- 2. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Validating the Purity of Synthetic 19-Nor-5-androstenediol: A Methodological Comparison Guide
Executive Summary
19-Nor-5-androstenediol (Estr-5-ene-3β,17β-diol) presents a unique analytical challenge in steroid chemistry.[1][2] As a prohormone to nandrolone, its synthesis often yields isomeric byproducts—specifically the thermodynamically more stable 19-nor-4-androstenediol (Bolandiol) and the 19-nor-5(10)-androstenediol isomer.[1][2] Standard Certificates of Analysis (CoA) relying solely on HPLC-UV often fail to resolve these isobaric impurities, leading to "false purity" claims.[1][2]
This guide compares the performance of three validation methodologies: qNMR (Quantitative Nuclear Magnetic Resonance) , UHPLC-MS/MS , and GC-MS .[1][2] We establish qNMR as the absolute reference method for primary purity assignment and UHPLC-MS/MS on a Biphenyl stationary phase as the superior routine quality control method, rejecting standard GC-MS for purity validation due to thermal isomerization artifacts.
Part 1: Comparative Analysis of Analytical Architectures
qNMR: The Absolute Reference (Gold Standard)
Quantitative NMR is the only method that provides direct, molar-based purity assessment without the need for an identical reference standard of the analyte itself.
-
Performance: High accuracy (<1% uncertainty), low sensitivity (requires mg quantities).[3]
-
Critical Advantage: It is the only technique that unambiguously distinguishes the position of the double bond (Δ5 vs Δ4 vs Δ5(10)) without chromatographic separation.
-
Verdict: Essential for characterizing the Primary Reference Material .
UHPLC-MS/MS: The High-Sensitivity Profiler
Liquid Chromatography coupled with Tandem Mass Spectrometry is the workhorse for detecting trace impurities.[1][2]
-
Performance: Extreme sensitivity (pg/mL range), high throughput.
-
Critical Advantage: Unlike GC-MS, it analyzes the molecule in the liquid phase, preventing thermal degradation. Using a Biphenyl stationary phase provides superior π-π selectivity to resolve the Δ4 and Δ5 isomers, which often co-elute on standard C18 columns.[2]
-
Verdict: The standard for Routine Batch Release and impurity profiling.
GC-MS: The Forensic Screen (The "Trap")
Gas Chromatography-Mass Spectrometry is standard for urinary profiling but flawed for purity validation of this specific precursor.[1][2]
-
Performance: High resolution, extensive library matching.[1]
-
Critical Flaw: The high temperature of the GC injection port (250°C+) can catalyze the isomerization of the Δ5 double bond to the more stable Δ4 position. This results in a chromatogram showing 19-nor-4-androstenediol that was not present in the original sample, leading to false failure or mischaracterization.[1][2]
-
Verdict: Not Recommended for isomeric purity validation.[1]
Part 2: Experimental Protocols
Protocol A: qNMR Purity Assessment (Self-Validating System)
Objective: Determine absolute purity and confirm Δ5 regiochemistry.
-
Sample Preparation:
-
Acquisition Parameters (600 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Scans (NS): 64.
-
Temperature: 298 K.[1]
-
-
Data Processing:
-
Phase and baseline correction: Manual (Automatic algorithms often fail at quantitative precision).
-
Integration: Integrate the olefinic proton signal of the analyte (H6) and the singlet of the IS.
-
Self-Validating Check (The "Fingerprint"):
-
19-Nor-5-ene (Analyte): Look for the olefinic H6 multiplet at 5.40 – 5.60 ppm .[1][2]
-
19-Nor-4-ene (Impurity): Look for the olefinic H4 singlet/narrow multiplet at ~5.80 ppm .[1][2]
-
19-Nor-5(10)-ene (Impurity): This isomer has a tetrasubstituted double bond.[1][2] It will show NO signals in the 5.0–6.0 ppm region.
-
If you see a signal at 5.8 ppm, your sample is contaminated with the Δ4 isomer.
Protocol B: UHPLC-MS/MS Isomer Resolution
Objective: Quantify trace isomeric impurities (<0.1%).
-
System: Waters ACQUITY UPLC or Thermo Vanquish Horizon.[1]
-
Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.[1]
-
Why: Biphenyl phases interact with the π-electrons of the steroid ring, offering vastly superior separation of double-bond isomers compared to C18.[2]
-
-
Mobile Phase:
-
Gradient:
-
Detection (MS/MS):
Part 3: Data Comparison & Visualization
Method Performance Matrix
| Feature | qNMR | UHPLC-MS/MS (Biphenyl) | GC-MS |
| Primary Utility | Absolute Purity & Structure | Trace Impurity Profiling | Broad Screening (Forensics) |
| Isomer Specificity | High (Structural) | High (Chromatographic) | Low (Thermal Artifacts) |
| Limit of Detection (LOD) | ~0.1 mg (Low) | ~50 pg/mL (Very High) | ~1 ng/mL (High) |
| Linearity ( | > 0.9999 | > 0.995 | > 0.990 |
| Risk Factor | Low Sensitivity | Matrix Effects | Thermal Isomerization |
Visualization 1: The Validation Workflow
This decision tree guides the researcher through the correct validation sequence, prioritizing qNMR for the standard and LC-MS for the batch.
Figure 1: Analytical Decision Tree for 19-Nor-5-androstenediol Purity Validation.
Visualization 2: The Thermal Isomerization Risk
This diagram illustrates why GC-MS is flawed for this specific application.
Figure 2: Mechanism of Artifactual Impurity Generation in GC-MS Analysis.[1][2]
References
-
Grokipedia. (n.d.).[1] 19-Nor-5-androstenedione - Chemical and Biological Properties. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] 19-Nor-5-androstenediol Compound Summary. Retrieved from [Link][2]
-
World Anti-Doping Agency (WADA). (2021).[1][6] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids. Retrieved from [Link][2]
-
Restek Corporation. (2022).[1] Separation of Steroid Isomers Using Biphenyl Stationary Phases. Retrieved from [Link]
Sources
- 1. 19-Nor-5-androstenediol | C18H28O2 | CID 9900246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
- 3. Doping in sport--2. Quantification of the impurity 19-norandrostenedione in pharmaceutical preparations of norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. diva-portal.org [diva-portal.org]
- 6. diva-portal.org [diva-portal.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
